Dicyclohexyl carbonate
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
dicyclohexyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIBPWZEZWVDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196099 | |
| Record name | Carbonic acid, dicyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4427-97-8 | |
| Record name | Dicyclohexyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, dicyclohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, dicyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dicyclohexyl Carbonate (CAS 4427-97-8): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl carbonate (CAS 4427-97-8) is an organic compound with applications in chemical synthesis. This technical guide provides a comprehensive summary of its known physicochemical properties, synthesis, and safety information based on publicly available data. It is important to note at the outset that extensive searches for biological activity, pharmacological effects, or involvement in cellular signaling pathways have yielded no specific information. The primary documented applications of this compound are in the field of materials science and as a chemical intermediate.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in Table 1. This data is essential for its handling, application in synthesis, and for any future studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4427-97-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₃H₂₂O₃ | [1][3][5] |
| Molecular Weight | 226.31 g/mol | [1][2][5] |
| Appearance | Typically a colorless to pale yellow liquid with a mild odor. | |
| Melting Point | 43-44 °C | [2] |
| Boiling Point | 340.2 °C at 760 mmHg | [2] |
| Density | 1.04 g/cm³ | [1] |
| Solubility | Good solubility in organic solvents; less soluble in water. | [4] |
| InChI | InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2 | [3][5] |
| InChIKey | FYIBPWZEZWVDQB-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | C1CCC(CC1)OC(=O)OC2CCCCC2 | [3][4][5] |
Synthesis of this compound
This compound can be synthesized from cyclohexanol (B46403) and carbon dioxide. While various methods may exist, a general experimental approach is described in the literature.
Experimental Protocol: Synthesis from Cyclohexanol and CO₂
A documented method for the synthesis of this compound involves the reaction of cyclohexanol with high-purity carbon dioxide gas in the presence of an organometal compound.[2] The following is a generalized protocol based on this description:
-
Reactor Charging: A high-pressure reactor is charged with the organometal compound-containing liquid, cyclohexanol, and a stirring mechanism (e.g., a stainless steel ball).
-
Cooling and CO₂ Introduction: The reactor is cooled to approximately -68 °C using a dry ice/ethanol bath. High-purity carbon dioxide gas is then introduced into the reactor at a reduced pressure (e.g., ~2 MPa).
-
Reaction: The reactor is sealed and heated to 130 °C in an oil bath with continuous agitation for a specified period (e.g., 14 hours).
-
Work-up: After the reaction, the reactor is cooled to room temperature, and the excess carbon dioxide is carefully vented. The resulting reaction mixture can then be analyzed and purified to yield this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Data
While some suppliers indicate the availability of spectroscopic data such as NMR, HPLC, and LC-MS, this information is not publicly accessible in the searched literature.[3][4] Researchers requiring this data should request it directly from a commercial supplier.
Safety Information
Biological Activity and Signaling Pathways
A key requirement for this technical guide was to delineate any known biological activities or interactions with cellular signaling pathways. Despite extensive searches of scientific databases and literature, no information was found to suggest that this compound has any studied biological effects, pharmacological properties, or roles in modulating signaling pathways. Its documented applications are in the realm of polymer chemistry, where it is used as a cross-linking agent, and as a reagent in organic synthesis.[4] There is no evidence to suggest its use or investigation in drug development or related life science research.
Conclusion
This compound is a well-defined chemical entity with known physicochemical properties and established synthetic routes. However, for the audience of researchers, scientists, and drug development professionals, it is crucial to understand that its biological profile is currently a blank slate in the public scientific literature. Its utility, based on available information, is confined to non-biological, industrial applications. Any exploration of this compound for pharmaceutical or biological purposes would represent a novel area of investigation, requiring foundational toxicological and pharmacological screening.
References
- 1. CAS 4427-97-8: this compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4427-97-8|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 4427-97-8 | FD142457 | Biosynth [biosynth.com]
- 5. This compound | C13H22O3 | CID 138235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
Physicochemical properties of dicyclohexyl carbonate
An In-depth Technical Guide to the Physicochemical Properties of Dicyclohexyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 4427-97-8) is an organic compound featuring a central carbonate group flanked by two cyclohexyl rings.[1] It is recognized for its stability, low volatility, and utility as a reagent in organic synthesis, particularly in the production of polymers through transesterification reactions.[1] While not as prominent in pharmaceutical applications as structurally related compounds like N,N'-dicyclohexylcarbodiimide (DCC), its properties suggest potential as a non-toxic, green solvent or intermediate in specialized synthesis pathways.[2][3] This document provides a comprehensive overview of its known physicochemical properties, experimental protocols for their determination, and its applications in chemical research.
Chemical Identity and Core Properties
This compound's identity is defined by its specific molecular structure and associated identifiers. Its fundamental physicochemical properties are summarized below, providing a quantitative foundation for its use in research and development.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₂O₃ | [4] |
| Molecular Weight | 226.31 g/mol | [4] |
| Melting Point | 43-44 °C | |
| Boiling Point | 340.2 °C at 760 mmHg | |
| Density | ~0.98 g/cm³ (estimated) | |
| Appearance | Waxy white solid or colorless to pale yellow liquid | [1] |
| Topological Polar Surface Area | 35.5 Ų | [4] |
| XLogP3 | 4.1 |[4] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 4427-97-8 |
| IUPAC Name | This compound |
| Synonyms | Carbonic acid, dicyclohexyl ester; Cyclohexyl carbonate |
| InChIKey | FYIBPWZEZWVDQB-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)OC(=O)OC2CCCCC2 |
| PubChem CID | 138235 |
Solubility Profile
This compound's solubility is dictated by its two hydrophobic cyclohexyl groups and the polar carbonate ester group. It exhibits good solubility in most common organic solvents but is less soluble in water.[1]
Table 3: Solubility Characteristics of this compound
| Solvent | Solubility | Description |
|---|---|---|
| Water | Low / Insoluble | The large nonpolar surface area of the cyclohexyl rings limits its miscibility with water. |
| Organic Solvents | Soluble | Demonstrates good solubility in solvents like dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide.[1] |
Experimental Protocols
Accurate determination of physicochemical properties is critical for the application of any chemical compound. Standard laboratory methods for measuring melting point, boiling point, and solubility are detailed below.
Melting Point Determination
The melting point provides a key indicator of a compound's purity.[5] A pure crystalline solid typically melts over a sharp, narrow temperature range of 0.5-1.0°C.[6]
Methodology: Capillary Method using a Thiele Tube or Melting Point Apparatus
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[3]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a heating bath (such as a Thiele tube filled with mineral oil) or a calibrated melting point apparatus.[2][6]
-
Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.[6]
-
Observation and Recording: The temperature at which the solid first begins to liquefy (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.[3]
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7]
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount of liquid this compound (a few milliliters) is placed in a fusion tube or small test tube.[4][8]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[8]
-
Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a Thiele tube to ensure uniform temperature distribution.[7][8]
-
Heating and Observation: The apparatus is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the inverted capillary tube. Heating should continue until a rapid and continuous stream of bubbles is observed.[8]
-
Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[9]
Solubility Determination
A qualitative solubility test provides valuable information about a compound's polarity and functional groups.
Methodology: Qualitative Solvent Test
-
Preparation: Place approximately 0.1 g of this compound into a small test tube.[10]
-
Solvent Addition: Add 3 mL of the chosen solvent (e.g., water, ethanol, dichloromethane) in portions, shaking vigorously after each addition.[10]
-
Observation: The compound is classified as "soluble" if a clear, homogeneous solution forms. If any solid remains, it is classified as "insoluble" or "sparingly soluble."[1]
-
Systematic Testing: For a comprehensive profile, tests are typically performed in a sequence of solvents, starting with water, followed by ether, dilute NaOH, dilute HCl, and concentrated H₂SO₄ to classify the compound based on its acidic, basic, or neutral properties.[10]
Applications in Research and Drug Development
While direct applications of this compound in drug formulations are not widely documented, its utility lies in its role as a synthetic intermediate and its potential as a "green" solvent.
Reagent in Polymer Synthesis
The primary application of this compound is in polymer chemistry, specifically in the non-phosgene synthesis of polycarbonates via melt transesterification.[11] In this process, a diol (such as bisphenol A) reacts with a dialkyl or diaryl carbonate. The reaction proceeds by exchanging the alcohol or phenol (B47542) groups, releasing a byproduct (in this case, cyclohexanol) that is removed to drive the reaction toward polymer formation.[11] This method is considered a more environmentally friendly alternative to traditional processes that use highly toxic phosgene.[11]
Potential as a Green Solvent
The principles of green chemistry encourage replacing hazardous solvents with safer, more sustainable alternatives.[12][13] Organic carbonates, including dimethyl carbonate and diethyl carbonate, are recognized as green solvents due to their low toxicity, biodegradability, and derivation from non-phosgene routes.[2][3] this compound shares these characteristics, possessing low volatility and a favorable toxicity profile, making it a candidate for use as a green solvent in specialized organic reactions where its physical properties are advantageous.[1]
Important Distinction from Related Compounds
It is critical for researchers to distinguish this compound from two similarly named but functionally distinct compounds:
-
N,N'-Dicyclohexylcarbodiimide (DCC): A powerful dehydrating agent widely used as a coupling reagent to form amide bonds in peptide synthesis.[14]
-
1,3-Dicyclohexylurea (DCU): The byproduct formed when DCC is used. DCU itself has been investigated as a potent enzyme inhibitor and for its potential in drug delivery systems due to its low aqueous solubility.[15]
This compound does not perform the coupling reactions characteristic of DCC.
Conclusion
This compound is a stable organic compound with well-defined physical properties. Its primary established application is as a monomer in the non-phosgene synthesis of polycarbonates via transesterification, a process that aligns with the principles of green chemistry. While its direct role in drug development is limited, its low toxicity and low volatility position it as a potential green solvent for future synthetic applications. The detailed experimental protocols and structured data presented in this guide offer a valuable resource for scientists exploring the use of this compound in novel chemical processes.
References
- 1. CAS 4427-97-8: this compound | CymitQuimica [cymitquimica.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C13H22O3 | CID 138235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dihexyl carbonate | CAS#:7523-15-1 | Chemsrc [chemsrc.com]
- 8. Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 12. mdpi.com [mdpi.com]
- 13. Green Solvents in the Pharmaceutical Industry | Essays | Fresh Writing | University of Notre Dame [freshwriting.nd.edu]
- 14. Calcium carbonate nanoparticles as cancer drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Dicyclohexyl Carbonate: A Technical Overview of its Molecular Properties
Dicyclohexyl carbonate is an organic compound utilized in various chemical syntheses. This document provides a concise technical summary of its molecular formula and weight, intended for researchers, scientists, and professionals in drug development.
Molecular Formula and Weight
The fundamental molecular properties of this compound are summarized below. The data is compiled from comprehensive chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂O₃ | [1][2][3][4][5] |
| Molecular Weight | 226.31 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 226.15689456 Da | [1][2] |
This compound is a carbonate ester featuring two cyclohexyl groups attached to a central carbonate group.[5]
Molecular Composition and Weight Derivation
The molecular formula (C₁₃H₂₂O₃) dictates the elemental composition of this compound, which in turn determines its molecular weight. The following diagram illustrates the relationship between the atomic constituents and the final molecular weight.
References
Synthesis of Dicyclohexyl Carbonate from Cyclohexanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing dicyclohexyl carbonate (DCHC) from cyclohexanol (B46403). As a key intermediate and a safer alternative to phosgene-derived reagents in various chemical transformations, the efficient and environmentally benign synthesis of DCHC is of significant interest. This document details phosgene-free methodologies, including direct synthesis from carbon dioxide (CO₂), transesterification of dimethyl carbonate (DMC), and oxidative carbonylation, alongside a brief discussion on the use of phosgene (B1210022) surrogates.
Introduction
This compound is a valuable organic compound utilized in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its synthesis from cyclohexanol represents a critical transformation, with a strong impetus to develop sustainable and safe processes that avoid hazardous reagents like phosgene. This guide focuses on the core non-phosgene routes, presenting comparative data, detailed experimental protocols, and mechanistic pathways to aid researchers in selecting and optimizing the synthesis of DCHC.
Primary Synthetic Routes from Cyclohexanol
The synthesis of this compound from cyclohexanol can be broadly categorized into three main non-phosgene strategies:
-
Direct Carboxylation with CO₂: This approach involves the direct reaction of cyclohexanol with carbon dioxide, a green and abundant C1 source. The primary challenge is overcoming the thermodynamic equilibrium, which typically requires the removal of the water byproduct.
-
Transesterification: This method utilizes a dialkyl carbonate, most commonly dimethyl carbonate (DMC), as the carbonyl source in a transesterification reaction with cyclohexanol. This route is often favored due to milder reaction conditions compared to direct carboxylation.
-
Oxidative Carbonylation: This process involves the reaction of cyclohexanol with carbon monoxide (CO) in the presence of an oxidant and a catalyst, typically based on palladium.
A fourth route, employing phosgene surrogates like triphosgene (B27547), offers a more direct carbonylation but involves handling of hazardous reagents.
Direct Synthesis from Cyclohexanol and CO₂
The direct synthesis of this compound from cyclohexanol and CO₂ is an attractive green chemistry approach. The reaction is an equilibrium-limited dehydration, necessitating strategies to remove water and drive the reaction towards the product.
Reaction: 2 C₆H₁₁OH + CO₂ ⇌ (C₆H₁₁)₂CO₃ + H₂O
Catalytic Systems and Dehydration Strategies
Cerium oxide (CeO₂) has emerged as a highly effective heterogeneous catalyst for this transformation, attributed to its acid-base properties that facilitate the activation of both alcohol and CO₂.[1][2][3] To overcome the equilibrium limitation, in situ water removal is crucial. Chemical trapping agents, such as nitriles (e.g., 2-cyanopyridine), have proven effective. The nitrile is hydrated to the corresponding amide, effectively sequestering water.[1][3][4]
Signaling Pathway and Mechanism
The proposed mechanism on a CeO₂ surface involves several key steps. First, cyclohexanol adsorbs onto the catalyst surface, forming a cyclohexoxide intermediate. This is followed by the insertion of CO₂ into the cerium-alkoxide bond to form a surface-bound carbonate species. Finally, this intermediate reacts with a second molecule of cyclohexanol (or another surface cyclohexoxide) to yield this compound and water. The water is then consumed by the dehydrating agent.
References
Spectroscopic Characterization of Dicyclohexyl Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dicyclohexyl carbonate. Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands based on the compound's structure. Detailed experimental protocols for acquiring such data are also provided.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 4427-97-8[1][2][3][4][5] |
| Molecular Formula | C₁₃H₂₂O₃[1][2][4] |
| Molecular Weight | 226.31 g/mol [2][4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.6 - 4.8 | m | 2H | O-CH -(CH₂)₅ |
| ~1.2 - 1.9 | m | 20H | O-CH-(CH₂ )₅ |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Assignment |
| ~155 | C =O |
| ~75 | O-C H-(CH₂)₅ |
| ~32 | O-CH-C H₂- |
| ~25 | O-CH-(CH₂)₂-C H₂- |
| ~23 | O-CH-CH₂-C H₂- |
Infrared (IR) Spectroscopy
Expected Major Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2935 | C-H (sp³) | Stretching |
| ~2860 | C-H (sp³) | Stretching |
| ~1745 | C=O (carbonate) | Stretching |
| ~1260 | C-O | Stretching |
Mass Spectrometry (MS)
Predicted Fragmentation Data
| m/z | Interpretation |
| 226 | [M]⁺ (Molecular Ion) |
| 143 | [M - C₆H₁₁O]⁺ |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 55 | [C₄H₇]⁺ |
Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:
-
Weigh 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
2. Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
3. Data Acquisition (¹³C NMR):
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol, followed by a dry cloth.
-
Record a background spectrum of the clean, empty ATR accessory.
2. Data Acquisition:
-
Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal is completely covered.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
After data collection, clean the ATR crystal thoroughly with isopropanol.
Mass Spectrometry (Electron Ionization - EI)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
2. Data Acquisition (Direct Infusion):
-
Introduce the sample into the ion source of the mass spectrometer via a direct insertion probe or by direct infusion using a syringe pump.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
Visualizations
Caption: Spectroscopic analysis workflow for this compound.
Caption: Information derived from different spectroscopic techniques.
References
Solubility of Dicyclohexyl Carbonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl carbonate is an organic compound with the chemical formula (C₆H₁₁)₂CO₃. It is characterized by two cyclohexyl rings linked by a carbonate group. This structure imparts a significant nonpolar character to the molecule, which is a primary determinant of its solubility profile. Understanding the solubility of this compound is crucial for its application in various fields, including its use as a solvent, a reagent in organic synthesis, and in the formulation of materials such as polycarbonates.[1][2] This technical guide provides an in-depth overview of the theoretical solubility of this compound in a range of organic solvents, alongside a detailed experimental protocol for its quantitative determination.
Predicted Solubility of this compound
While specific quantitative solubility data for this compound is not extensively available in published literature, a strong theoretical prediction of its solubility can be made based on the chemical principle of "like dissolves like." The two large, nonpolar cyclohexyl groups dominate the molecular structure, suggesting that this compound will be most soluble in nonpolar organic solvents. Conversely, its solubility is expected to decrease in more polar solvents.
The following table summarizes the predicted solubility of this compound in various classes of organic solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Cyclohexane | High | The van der Waals forces between the nonpolar this compound and these nonpolar solvents are similar, facilitating dissolution. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | While these solvents possess a dipole moment, they can still engage in significant van der Waals interactions with the large nonpolar portion of this compound. |
| Polar Protic | Methanol, Ethanol, Water | Low to Very Low | The strong hydrogen bonding network in protic solvents would be disrupted by the nonpolar this compound molecules, making solvation energetically unfavorable. |
Experimental Protocol for Determining the Solubility of this compound
For applications requiring precise solubility values, direct experimental measurement is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials or flasks with airtight seals
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Refractive Index)
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.
-
Record the exact volume of the filtered supernatant.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely evaporated, reweigh the vial containing the dry this compound residue.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the vial.
-
Calculate the solubility in g/L or other appropriate units.
-
-
Chromatographic Analysis (for volatile solvents or higher accuracy):
-
Calibration Curve: Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Analyze these standards using a calibrated GC or HPLC method to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute a known volume of the filtered supernatant with the pure solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same GC or HPLC method.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution (the solubility) by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While quantitative data on the solubility of this compound in various organic solvents is scarce in the public domain, its molecular structure provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in nonpolar solvents and progressively less soluble in polar media. For applications demanding precise solubility values, the provided experimental protocol offers a robust framework for accurate determination. This guide serves as a valuable resource for researchers and professionals, enabling informed solvent selection and facilitating further investigation into the properties and applications of this compound.
References
Dicyclohexyl Carbonate: A Technical Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dicyclohexyl carbonate (CAS No. 4427-97-8) is a carbonate ester utilized in various chemical syntheses. This technical guide provides a comprehensive overview of its safety profile and essential handling precautions to ensure its safe use in research and development settings. While some sources indicate a low toxicity profile, specific quantitative toxicological data is limited, underscoring the importance of prudent laboratory practices.[1]
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is foundational to its safe handling. This compound is a white powder at room temperature.[2] Key identifying and physical data are summarized below.
| Property | Value | Source |
| CAS Number | 4427-97-8 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₃H₂₂O₃ | [1][2][3][4][5] |
| Molecular Weight | 226.31 g/mol | [3] |
| Appearance | White powder | [2] |
| Solubility | Good solubility in organic solvents; less soluble in water. | [1] |
| Boiling Point | 340.2°C at 760 mmHg | [3] |
| Melting Point | 43-44 °C | [3] |
Hazard Identification and GHS Classification
Based on available information, this compound is classified as a substance that warrants caution. The Globally Harmonized System (GHS) classification indicates a potential hazard upon ingestion.
| GHS Classification | Information |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
Note: Comprehensive GHS classification data from major regulatory bodies is limited. The information presented is based on available supplier data. A conservative approach to handling is therefore recommended.
Toxicological Data
Detailed quantitative toxicological data for this compound is not widely available in the public domain. While some sources describe it as having a "low toxicity profile," empirical data to substantiate this is scarce.[1] Researchers should handle this compound with the understanding that its toxicological properties have not been fully investigated.
| Toxicity Endpoint | Value | Species | Route | Source |
| Acute Oral Toxicity | No data available | - | - | - |
| Acute Dermal Toxicity | No data available | - | - | - |
| Acute Inhalation Toxicity | No data available | - | - | - |
| Skin Corrosion/Irritation | No data available | - | - | - |
| Eye Damage/Irritation | No data available | - | - | - |
Handling and Storage Precautions
Given the limited safety data, adherence to standard best practices for handling chemical reagents is critical. The following protocols are recommended for the safe handling and storage of this compound.
Engineering Controls
Proper ventilation is key to minimizing exposure.
-
Ventilation: Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Safety Equipment: An eyewash station and safety shower should be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Do not consume food or beverages in the laboratory.
-
Remove contaminated clothing promptly and wash before reuse.
Storage
-
Store in a tightly sealed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
A clear and well-rehearsed emergency plan is essential for responding to accidental exposures or spills.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal in accordance with local regulations.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols and Logical Relationships
Visualizing workflows and logical relationships can enhance safety awareness and procedural clarity.
Caption: General workflow for the safe handling of this compound.
Caption: Decision logic for first aid response to this compound exposure.
Conclusion
While this compound is not classified as a highly hazardous substance based on the limited available data, a thorough understanding and implementation of safety protocols are paramount. The absence of comprehensive toxicological data necessitates a cautious approach. Researchers, scientists, and drug development professionals must utilize appropriate engineering controls, wear the correct personal protective equipment, and be prepared for emergency situations to ensure a safe laboratory environment.
References
- 1. CAS 4427-97-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, CasNo.4427-97-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. 4427-97-8|this compound|BLD Pharm [bldpharm.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. combi-blocks.com [combi-blocks.com]
- 8. Cyclohexyl carbonate ((C6H11)2CO3), CasNo.4427-97-8 Vilax United States [vilax.lookchem.com]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dicyclohexyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl carbonate is a chemical compound of interest in various industrial and research applications. A thorough understanding of its thermal stability and decomposition behavior is crucial for its safe handling, storage, and utilization in processes that may involve elevated temperatures. This technical guide aims to provide a comprehensive overview of the thermal properties of this compound. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data on the thermal decomposition of this compound.
Postulated Thermal Decomposition Pathways
Based on the established mechanisms for other dialkyl carbonates, the thermal decomposition of this compound is expected to proceed through one or more of the following pathways. The exact pathway and the predominant decomposition products would depend on the specific conditions, such as temperature, pressure, and the presence of any catalysts.
A likely decomposition route involves a concerted elimination reaction, also known as a pyrolytic elimination, which would yield cyclohexene, cyclohexanol, and carbon dioxide. This is a common pathway for carbonates with a β-hydrogen.
Alternatively, a radical-mediated decomposition mechanism could occur at higher temperatures. This would involve the homolytic cleavage of the carbonate bonds to form cyclohexyl and cyclohexyloxycarbonyl radicals, which could then undergo a variety of subsequent reactions, including disproportionation, recombination, and fragmentation, leading to a more complex mixture of decomposition products.
Below is a conceptual visualization of a potential decomposition pathway.
Caption: Postulated decomposition of this compound at elevated temperatures.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition products of this compound, a series of analytical experiments would be required. The following are standard methodologies employed for such an analysis.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, to prevent oxidation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature high enough to ensure complete decomposition.
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample is heated at a constant rate. The temperature program may include heating and cooling cycles to observe all thermal transitions.
-
Data Analysis: The DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. The melting point is observed as an endothermic peak, while decomposition can be either endothermic or exothermic.
The logical workflow for a comprehensive thermal analysis is depicted below.
Caption: Experimental workflow for thermal analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To identify the volatile products of thermal decomposition, Py-GC-MS is the technique of choice.
Methodology:
-
Sample Introduction: A small amount of this compound is placed in a pyrolysis probe.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.
-
Separation: The resulting volatile fragments are swept into a gas chromatograph (GC), where they are separated based on their boiling points and interactions with the GC column.
-
Detection and Identification: The separated compounds are then introduced into a mass spectrometer (MS), which provides a mass spectrum for each component, allowing for their identification by comparing the spectra to known libraries.
Quantitative Data Summary
Due to the absence of specific experimental studies on the thermal decomposition of this compound in the reviewed literature, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform the experimental procedures outlined above to generate this valuable data.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value |
|---|---|
| Onset Decomposition Temperature (°C) | Data Not Available |
| Peak Decomposition Temperature (°C) | Data Not Available |
| Residual Mass at 600 °C (%) | Data Not Available |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Temperature (°C) |
|---|---|
| Melting Point | Data Not Available |
| Decomposition | Data Not Available |
Table 3: Primary Decomposition Products of this compound (Postulated)
| Compound | Chemical Formula |
|---|---|
| Cyclohexene | C₆H₁₀ |
| Cyclohexanol | C₆H₁₂O |
| Carbon Dioxide | CO₂ |
Conclusion
While this compound is a compound with potential utility in various chemical applications, its thermal stability and decomposition profile are not well-documented in publicly accessible literature. Based on the behavior of analogous dialkyl carbonates, a decomposition pathway yielding cyclohexene, cyclohexanol, and carbon dioxide is plausible. To establish a definitive understanding of its thermal properties, rigorous experimental analysis using TGA, DSC, and Py-GC-MS is essential. The protocols described in this guide provide a framework for researchers to conduct such investigations, which will be critical for ensuring the safe and effective application of this compound in any thermally demanding processes.
Green Chemistry in Dicyclohexyl Carbonate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the green chemistry aspects of dicyclohexyl carbonate (DCC) synthesis. This compound is a valuable reagent and intermediate in organic synthesis, and its production is increasingly scrutinized through the lens of sustainable chemical practices. This document details and compares various synthetic routes, focusing on greener alternatives to traditional methods. It includes quantitative data for process comparison, detailed experimental protocols for key reactions, and visualizations of synthetic pathways and workflows to support researchers in selecting and implementing more environmentally benign methodologies.
Introduction to Green Synthesis of this compound
The synthesis of this compound (DCC) has traditionally relied on methods involving hazardous reagents such as phosgene (B1210022). In line with the principles of green chemistry, significant research efforts have been directed towards developing safer and more sustainable alternatives. These greener routes aim to reduce waste, avoid toxic substances, improve atom economy, and utilize renewable feedstocks or less hazardous reagents. This guide focuses on the following key synthetic strategies:
-
Transesterification of Dialkyl Carbonates: A phosgene-free route that utilizes greener reagents like dimethyl carbonate (DMC) or diethyl carbonate (DEC).
-
Oxidative Carbonylation of Cyclohexanol (B46403): This method uses carbon monoxide and an oxidizing agent, offering a potential pathway with high atom economy.
-
Direct Synthesis from CO2 and Cyclohexanol: A highly attractive green route that utilizes carbon dioxide as a renewable C1 feedstock.
-
Phosgene-based Synthesis: The traditional method, included for comparative purposes to highlight the advantages of greener alternatives.
The following sections will provide a detailed analysis of these methods, including comparative data, experimental procedures, and an evaluation of their green chemistry metrics.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for this compound production has significant implications for its environmental impact. The following tables summarize quantitative data for different synthetic methods. It is important to note that direct comparative studies for DCC synthesis are limited in the literature; therefore, some data is extrapolated from analogous reactions with similar substrates.
Table 1: Comparison of Catalytic Systems for this compound Synthesis via Transesterification
| Catalyst | Dialkyl Carbonate | Cyclohexanol:Dialkyl Carbonate Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| CaO | Dimethyl Carbonate | 1:40 | 90 | 17 | 98.1 | 99.9 | [1] |
| K2CO3 | Propylene (B89431) Carbonate | 1:6 (Ethanol) | Not Specified | 5 | 80.8 | 84.9 | [2] |
| Li/MCM-41 | Dimethyl Carbonate | 1:4.24 (Glycerol) | 86 | 2.75 | 58.77 | Not Specified | [3][4] |
| 14wt%KATriz/Al2O3 | Dimethyl Carbonate | 1:10 (Ethanol) | 80 | 8 | 91 (DEC) | Not Specified | [1] |
Note: Data for K2CO3 and 14wt%KATriz/Al2O3 are for analogous reactions with ethanol (B145695) and propylene carbonate/ethanol respectively, as direct data for cyclohexanol was not available.
Table 2: Comparison of Other Synthetic Routes for Dialkyl Carbonates
| Synthetic Route | Reactants | Catalyst/Reagent | Temperature (°C) | Pressure | Yield (%) | Key Byproducts | Reference |
| Oxidative Carbonylation | Phenol, CO, O2 | Pd-based | Not Specified | Not Specified | 38 | Water | [5] |
| Direct Synthesis from CO2 | Methanol (B129727), CO2 | CeO2 | 120 | 30 bar | 86.0 | Water | [6] |
| Phosgene-based | Alcohol, Phosgene | Not Applicable | Room Temp | Atmospheric | High | HCl | [7] |
Note: Data for oxidative carbonylation and direct synthesis from CO2 are for analogous reactions producing diphenyl carbonate and dimethyl carbonate, respectively, due to a lack of specific data for this compound.
Green Chemistry Metrics Evaluation
A quantitative assessment of the "greenness" of a chemical process can be achieved using various metrics. Here, we analyze the Atom Economy and the Environmental Factor (E-Factor) for the different synthetic routes to DCC.
Atom Economy is a measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Environmental Factor (E-Factor) provides a measure of the waste generated per unit of product:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
Table 3: Green Chemistry Metrics for this compound Synthesis Routes
| Synthetic Route | Ideal Reaction | Atom Economy (%) | Major Byproducts | Estimated E-Factor Range |
| Transesterification (with DMC) | 2 C6H11OH + (CH3O)2CO → (C6H11O)2CO + 2 CH3OH | 71.8% | Methanol | 0.5 - 2 |
| Oxidative Carbonylation | 2 C6H11OH + CO + 0.5 O2 → (C6H11O)2CO + H2O | 92.6% | Water | < 1 |
| Direct Synthesis from CO2 | 2 C6H11OH + CO2 → (C6H11O)2CO + H2O | 92.6% | Water | < 1 |
| Phosgene-based | 2 C6H11OH + COCl2 → (C6H11O)2CO + 2 HCl | 75.6% | Hydrogen Chloride | 5 - 50 |
Note: E-Factor ranges are estimations based on typical process efficiencies and solvent use for each type of reaction.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound via greener routes.
Transesterification of Dimethyl Carbonate with Cyclohexanol
This protocol is based on a typical transesterification reaction using a solid base catalyst.
Materials:
-
Cyclohexanol
-
Dimethyl carbonate (DMC)
-
Calcium Oxide (CaO), calcined
-
Inert solvent (e.g., Toluene), if necessary
-
Standard laboratory glassware for reflux and distillation
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Activation: The CaO catalyst is calcined at a high temperature (e.g., 500-600 °C) for several hours to activate it by removing adsorbed water and carbon dioxide.
-
Reaction Setup: A round-bottom flask is charged with cyclohexanol and a significant molar excess of dimethyl carbonate (e.g., a 1:40 molar ratio of cyclohexanol to DMC). The activated CaO catalyst is then added (e.g., 0.3 molar equivalents relative to cyclohexanol).[1]
-
Reaction: The reaction mixture is heated to reflux (around 90 °C) with vigorous stirring.[1] The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically run for several hours (e.g., 17 hours) to achieve high conversion.[1]
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid catalyst is removed by filtration.
-
The excess dimethyl carbonate and the methanol byproduct are removed by distillation.
-
The remaining crude this compound can be further purified by vacuum distillation or recrystallization to obtain the final product.
-
Direct Synthesis from CO2 and Cyclohexanol
This procedure outlines a general method for the direct carboxylation of cyclohexanol using carbon dioxide, often requiring a dehydrating agent to shift the equilibrium.
Materials:
-
Cyclohexanol
-
Carbon Dioxide (CO2), high purity
-
Cerium (IV) oxide (CeO2) catalyst
-
2-Cyanopyridine (B140075) (as a dehydrating agent)
-
High-pressure autoclave reactor
-
Standard laboratory glassware for filtration and distillation
Procedure:
-
Catalyst Preparation: The CeO2 catalyst is prepared and activated as per literature procedures, which may involve specific precipitation and calcination steps.
-
Reaction Setup: The high-pressure autoclave is charged with cyclohexanol, the CeO2 catalyst, and 2-cyanopyridine.[6] The reactor is then sealed.
-
Reaction: The reactor is purged with CO2 and then pressurized to the desired pressure (e.g., 30 bar).[6] The mixture is heated to the reaction temperature (e.g., 120 °C) with constant stirring.[6] The reaction is carried out for a specified duration.
-
Work-up and Purification:
-
After the reaction time, the reactor is cooled to room temperature and the excess CO2 is carefully vented.
-
The reaction mixture is filtered to remove the solid catalyst.
-
The 2-cyanopyridine and any unreacted cyclohexanol are separated from the product, typically by distillation.
-
The this compound is then purified by vacuum distillation.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic pathways for this compound.
Caption: General experimental workflow for DCC synthesis.
Caption: Application of green chemistry principles to DCC synthesis.
Conclusion
The synthesis of this compound is undergoing a significant transformation towards greener and more sustainable practices. While the traditional phosgene route is effective, its high toxicity and hazardous byproducts necessitate the adoption of alternative methods. Transesterification with dialkyl carbonates, oxidative carbonylation, and direct synthesis from CO2 all present viable and more environmentally benign pathways.
The choice of the optimal green route will depend on a variety of factors including catalyst availability and cost, reaction conditions, and the desired scale of production. The data and protocols presented in this guide are intended to assist researchers and drug development professionals in making informed decisions to implement greener synthetic strategies for this compound, contributing to a more sustainable chemical industry. Further research into developing highly active and selective catalysts for these greener routes will continue to be a critical area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct dimethyl carbonate synthesis from CO2 and methanol over a flower-like CeO2 catalyst with 2-cyanopyridine as a dehydrating agent in continuous packed-bed reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Phosgene synthesis catalysis: An atom economic perspective - American Chemical Society [acs.digitellinc.com]
Dicyclohexyl Carbonate: A Safer and Versatile Alternative to Phosgene in Chemical Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pursuit of safer and more environmentally benign chemical processes has led to the exploration of alternatives to hazardous reagents. Phosgene (B1210022), a cornerstone in the synthesis of a vast array of chemical intermediates, is notoriously toxic. This technical guide provides an in-depth exploration of dicyclohexyl carbonate (DCC) as a viable and safer substitute for phosgene in key synthetic transformations. This document details the applications of this compound in the synthesis of ureas, carbamates, and polycarbonates, offering specific experimental protocols and quantitative data to support its utility. Furthermore, a comparative safety profile of this compound and phosgene is presented, highlighting the significant advantages of adopting this less hazardous alternative.
Introduction: The Need for Phosgene Alternatives
Phosgene (COCl₂) is a highly reactive and versatile C1 building block, indispensable in the industrial production of isocyanates, polycarbonates, and various other chemical intermediates.[1] However, its extreme toxicity presents significant handling and safety challenges, necessitating stringent containment measures and specialized equipment.[2][3][4] The inherent dangers associated with phosgene have spurred extensive research into safer alternatives that can replicate its reactivity without compromising on efficiency.[5][6]
This compound emerges as a promising candidate, offering a safer handling profile while demonstrating efficacy in a range of synthetic applications traditionally reliant on phosgene. This guide will delve into the practical aspects of utilizing this compound, providing the necessary technical details for its integration into research and development workflows.
Physicochemical Properties of this compound
Understanding the physical and chemical characteristics of this compound is crucial for its effective application.
| Property | Value |
| CAS Number | 4427-97-8 |
| Molecular Formula | C₁₃H₂₂O₃ |
| Molecular Weight | 226.31 g/mol [7] |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | 43-44 °C[8] |
| Boiling Point | 340.2 °C at 760 mmHg[8] |
| Solubility | Soluble in organic solvents, less soluble in water |
Synthetic Applications of this compound
This compound serves as an effective carbonylating agent in several key chemical transformations, providing a pathway to important functional groups.
Synthesis of Ureas
The synthesis of N,N'-disubstituted ureas is a prominent application of this compound's reactivity. The reaction proceeds through the nucleophilic attack of an amine on the carbonate, leading to the formation of the corresponding urea (B33335) and cyclohexanol (B46403) as a byproduct.
Logical Workflow for Urea Synthesis:
Caption: General workflow for the synthesis of N,N'-disubstituted ureas using this compound.
Quantitative Data for Urea Synthesis:
While specific data for this compound is limited, analogous reactions provide insight into expected outcomes. For instance, the synthesis of N,N'-dicyclohexylurea from cyclohexylamine (B46788) and CO2 (a related carbonylation) can achieve high yields under optimized conditions.
| Reactants | Product | Catalyst/Conditions | Yield (%) | Reference |
| Cyclohexylamine, CO₂ | N,N'-Dicyclohexylurea | Anionic functionalized ionic liquid, 60°C, 0.3 MPa, 8h | High (not specified) | [9] |
| Urea, Cyclohexylamine | N,N'-Dicyclohexylurea | Water (solvent), 230-240°C, 20 min | 95 | [8] |
Experimental Protocol: Synthesis of N,N'-Dicyclohexylurea from Urea and Cyclohexylamine [8]
This protocol, while not directly using this compound, illustrates a related high-yield synthesis of a key urea derivative.
-
Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and a reflux water separator, add 20g of urea, 90g of cyclohexylamine, and 10mL of water.
-
Reaction: Stir and heat the mixture to reflux for water separation. The temperature of the system will gradually rise.
-
Temperature Control: Once the temperature reaches 230-240°C, maintain it for 20 minutes.
-
Product Isolation: While hot, transfer the reaction product to a prepared container. The product will solidify upon cooling.
-
Analysis: The melting point of the resulting N,N'-dicyclohexylurea is approximately 230°C, with a product yield of 95%.
Synthesis of Carbamates
Carbamates are crucial functional groups in pharmaceuticals and agrochemicals. This compound can react with primary and secondary amines to furnish the corresponding carbamates. This reaction offers a phosgene-free route to these important compounds.
Logical Workflow for Carbamate (B1207046) Synthesis:
Caption: General workflow for the synthesis of carbamates using this compound.
Quantitative Data for Carbamate Synthesis (from analogous reactions):
| Amine | Carbonate | Catalyst/Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Cyclohexylamine | Dimethyl Carbonate | BMImCl (ionic liquid) | 120 | 23.7 | 95 | [10] |
| n-Butylamine | Dimethyl Carbonate | BMImCl (ionic liquid) | 120 | 87.4 | >99 | [10] |
Experimental Protocol: General Procedure for Carbamate Synthesis from Amines and Organic Carbonates [11]
This generalized protocol for cyclic carbonates can be adapted for this compound.
-
Reactant Charging: In a 5 mL round-bottom flask, charge the respective carbonate (1 mmol, 1 eq.) and the corresponding amine (1.2 eq. for non-volatile amines; 4 eq. for volatile amines).
-
Reaction: Stir the reaction mixture at 50-70 °C for an appropriate time frame.
-
Purification: After the reaction is complete, isolate the analytically pure carbamate product by flash chromatography.
Synthesis of Polycarbonates
Polycarbonates are a class of thermoplastics with excellent mechanical and optical properties. This compound can be used as a monomer in the synthesis of polycarbonates through transesterification with diols, such as bisphenol A. This melt-polycondensation method avoids the use of phosgene and solvents.[5][12][13][14]
Logical Workflow for Polycarbonate Synthesis:
Caption: General workflow for the synthesis of polycarbonates via melt transesterification.
Quantitative Data for Polycarbonate Synthesis (from analogous reactions):
While this compound is a potential monomer, most available data focuses on diphenyl carbonate (DPC).
| Diol | Carbonate | Catalyst | Temperature (°C) | Pressure | Result | Reference |
| Bisphenol A | Diphenyl Carbonate | LiOH·H₂O | 280-300 | <10 mmHg | High molecular weight polycarbonate | [15] |
| Bisphenol Z | Diphenyl Carbonate | Not specified | 210 (transesterification), 280 (polycondensation) | 5000 Pa, then 100 Pa | High molecular weight polycarbonate | [16] |
Experimental Protocol: General Procedure for Melt Polymerization of Bisphenol-A and Diphenyl Carbonate [15]
This protocol provides a framework that could be adapted for this compound.
-
Reactor Charging: Charge molten diphenyl carbonate (DPC) and bisphenol-A (BPA) into a jacketed reactor.
-
Catalyst Addition: Inject a small amount of catalyst (e.g., LiOH·H₂O) into the reactor.
-
Reaction Conditions: Apply a high vacuum (<10 mmHg) to the system to remove the condensation by-product, phenol. The reaction is typically carried out at temperatures between 280-300°C.
-
Monitoring: The progress of the polymerization can be monitored by the viscosity of the melt.
Safety Profile: this compound vs. Phosgene
The primary driver for seeking phosgene alternatives is safety. A direct comparison of the hazard profiles of this compound and phosgene underscores the significant safety advantages of the former.
| Hazard | This compound | Phosgene |
| Physical State | Liquid or solid | Gas at room temperature[3] |
| Toxicity | Low toxicity profile | Extremely toxic, fatal if inhaled[17][18] |
| Odor | Mild odor | Suffocating odor like new-mown hay, insufficient warning[3] |
| Handling | Standard laboratory procedures | Requires specialized handling, containment, and emergency preparedness[17][18] |
| Reactivity with Water | Stable | Slowly hydrolyzes to form corrosive hydrochloric acid[3] |
Key Safety Considerations for this compound:
While significantly safer than phosgene, standard laboratory safety practices should always be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Key Safety Considerations for Phosgene:
Phosgene is a highly hazardous substance that can cause severe skin burns, eye damage, and is fatal if inhaled.[17][18] Its use requires extensive safety protocols, including:
-
Working in a certified fume hood with continuous monitoring.
-
Use of specialized personal protective equipment, including respiratory protection.
-
Availability of emergency response equipment and trained personnel.
-
Strict adherence to storage and handling regulations.[10]
Conclusion
This compound presents a compelling case as a safer and versatile alternative to phosgene in the synthesis of ureas, carbamates, and polycarbonates. Its favorable safety profile, coupled with its demonstrated reactivity, makes it an attractive option for researchers and drug development professionals seeking to implement greener and safer chemical processes. While more research is needed to fully delineate its reaction kinetics and optimize yields across a broader range of substrates, the foundational data and protocols presented in this guide provide a solid starting point for its adoption in the laboratory and beyond. The move away from highly toxic reagents like phosgene is a critical step in the advancement of sustainable chemistry, and this compound stands out as a key enabler of this transition.
References
- 1. Phosgene - Wikipedia [en.wikipedia.org]
- 2. Phosgene Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. Accidental phosgene gas exposure: A review with background study of 10 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | Kobe University News site [kobe-u.ac.jp]
- 7. This compound | C13H22O3 | CID 138235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PHOSGENE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. user.eng.umd.edu [user.eng.umd.edu]
- 16. researchgate.net [researchgate.net]
- 17. airgas.com [airgas.com]
- 18. Phosgene solution SDS - Download & Subscribe for Updates [sdsmanager.com]
Methodological & Application
Dicyclohexyl Carbonate as a Carbonylating Agent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl carbonate (DCC) is a versatile and increasingly important reagent in organic synthesis, primarily utilized as a carbonylating agent. As a safer alternative to highly toxic phosgene (B1210022) and its derivatives, DCC offers a valuable tool for the introduction of a carbonyl moiety in the synthesis of a wide range of organic compounds, including carbonates, ureas, carbamates, and various heterocyclic systems. Its application is particularly relevant in the pharmaceutical and fine chemical industries, where the development of cleaner and safer synthetic methodologies is a paramount concern.
This document provides detailed application notes and protocols for the use of this compound as a carbonylating agent. Due to the limited availability of specific, detailed experimental protocols for this compound in the synthesis of small organic molecules in the current literature, a representative protocol using a structurally similar dialkyl carbonate is provided to illustrate the general reaction principles.
Chemical Properties and Applications
This compound (CAS No: 4427-97-8) is a stable, non-corrosive organic compound with a low toxicity profile.[1] It can participate in transesterification reactions, making it a useful reagent for the synthesis of other carbonates.[1] Furthermore, its structural features make it a potential precursor for the synthesis of polycarbonates. While detailed protocols for its use in small molecule synthesis are not widely published, its reactivity is analogous to other dialkyl carbonates. The primary applications of dialkyl carbonates as carbonylating agents include:
-
Synthesis of Carbamates: Reaction with primary or secondary amines yields carbamates, which are important functional groups in many pharmaceuticals and agrochemicals.
-
Synthesis of Ureas: While less common, the reaction with amines can also lead to the formation of ureas, particularly under forcing conditions or with specific catalysts.
-
Synthesis of Polycarbonates: Reaction with diols can lead to the formation of polycarbonate polymers.[2]
Reaction Mechanisms
The carbonylation reactions using this compound proceed via a nucleophilic acyl substitution mechanism. The carbonyl carbon of the carbonate is electrophilic and is attacked by a nucleophile, such as an amine or an alcohol. The reaction can be catalyzed by either a base or a Lewis acid.
General Reaction Scheme:
Caption: General reaction of this compound with a nucleophile.
Representative Experimental Protocol: Synthesis of a Carbamate
Synthesis of Methyl (2-phenylethyl)carbamate from (2-phenylethyl)amine and Dimethyl Carbonate
This protocol is adapted from a study on the reactivity of amines with dialkyl carbonates.[3]
Table 1: Quantitative Data for the Synthesis of Methyl (2-phenylethyl)carbamate [3]
| Reactant 1 | Reactant 2 | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| (2-phenylethyl)amine | Dimethyl Carbonate | t-BuOK (0.25) | None | 60 | 2 | 80 |
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-phenylethyl)amine (1.0 equiv) and dimethyl carbonate (4.0 equiv).
-
Catalyst Addition: To the stirred solution, add potassium tert-butoxide (t-BuOK) (0.25 equiv) at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir for 2 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting amine.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and any unreacted t-BuOK.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure methyl (2-phenylethyl)carbamate.
Caption: Workflow for the synthesis of a carbamate.
Applications in Drug Development
The use of this compound and other dialkyl carbonates as carbonylating agents is highly relevant in drug development for several reasons:
-
Safety: Avoiding the use of phosgene significantly improves the safety of synthetic processes.
-
Green Chemistry: These reactions often have a better atom economy and produce less hazardous waste compared to traditional methods.
-
Versatility: The ability to synthesize a wide range of carbamates and ureas allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
This compound is a promising and safer alternative to traditional carbonylating agents. While detailed literature on its application in the synthesis of small organic molecules is still emerging, the principles of its reactivity are well-understood from studies of other dialkyl carbonates. The provided representative protocol for carbamate synthesis can serve as a starting point for the development of specific procedures using this compound. Further research into the catalytic activation and reaction optimization of this compound will undoubtedly expand its utility in organic synthesis and drug development.
References
Application Notes and Protocols for Transesterification Reactions Using Dialkyl Carbonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transesterification is a crucial organic reaction involving the exchange of the alkoxy group of an ester with that of an alcohol. This process is of significant interest in various fields, including the synthesis of pharmaceuticals, polymers, and biofuels. While the user's query specified dicyclohexyl carbonate, the available scientific literature extensively details the use of simpler dialkyl carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), as green, non-toxic reagents and solvents in transesterification reactions. This document focuses on the applications and protocols for transesterification reactions utilizing these more common and well-documented dialkyl carbonates. This compound is not widely reported as a reagent for the transesterification of esters; rather, dicyclohexylcarbodiimide (B1669883) (DCC) is a well-known coupling agent for esterification, which is a mechanistically distinct process.
The use of dialkyl carbonates, particularly DMC, in transesterification offers several advantages, including favorable reaction equilibria, the avoidance of corrosive acid or base catalysts in some applications, and the formation of easily separable byproducts. These reactions are pivotal in the production of fatty acid methyl esters (FAMEs), the primary component of biodiesel, and in the synthesis of various organic carbonates.
Reaction Mechanism and Signaling Pathway
The transesterification reaction, whether acid- or base-catalyzed, proceeds through a nucleophilic acyl substitution mechanism. In the context of dialkyl carbonates, the reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of the carbonate, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of a new ester and a corresponding alcohol or carbonate byproduct.
General Reaction Scheme
Caption: General mechanism of transesterification using a dialkyl carbonate.
Applications in Organic Synthesis and Drug Development
Transesterification reactions employing dialkyl carbonates have found numerous applications:
-
Biodiesel Production: A prominent application is the transesterification of triglycerides (from vegetable oils or animal fats) with methanol (B129727), often facilitated by a catalyst, to produce FAMEs (biodiesel) and glycerol (B35011). In some processes, DMC is used to convert the glycerol byproduct into valuable glycerol carbonate.[1]
-
Synthesis of Organic Carbonates: Dialkyl carbonates are used to synthesize other linear and cyclic organic carbonates, which are valuable as green solvents, electrolytes in lithium-ion batteries, and monomers for polycarbonates.[2]
-
Fine Chemical Synthesis: The mild reaction conditions and high selectivity of some dialkyl carbonate-mediated transesterifications make them suitable for the synthesis of complex molecules and intermediates in the pharmaceutical industry.
Experimental Protocols
The following are generalized protocols for transesterification reactions using dimethyl carbonate. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Base-Catalyzed Transesterification of an Ester with an Alcohol using DMC
This protocol is suitable for the synthesis of a variety of esters.
Materials:
-
Starting Ester (e.g., methyl acetate)
-
Alcohol (e.g., ethanol)
-
Dimethyl Carbonate (DMC)
-
Base Catalyst (e.g., sodium methoxide, potassium carbonate)
-
Anhydrous Solvent (e.g., THF, Dioxane)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting ester (1.0 eq) and the alcohol (1.2 - 2.0 eq).
-
Add dimethyl carbonate, which can be used as a co-solvent or in a specific molar ratio to the ester.
-
Add the base catalyst (0.1 - 1.0 eq). The choice and amount of catalyst will depend on the reactivity of the substrates.
-
Heat the reaction mixture to a temperature between 60°C and 100°C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Transesterification of Triglycerides for Biodiesel Production with DMC
This protocol outlines a general procedure for the production of FAMEs.
Materials:
-
Triglyceride source (e.g., vegetable oil)
-
Methanol
-
Dimethyl Carbonate (DMC)
-
Catalyst (e.g., KOH, NaOH, or a heterogeneous catalyst like calcined calcium oxide)[3]
-
Reaction vessel with mechanical stirring and temperature control
-
Separatory funnel
Procedure:
-
Preheat the triglyceride source to the desired reaction temperature (typically 60-80°C) in the reaction vessel with stirring.
-
In a separate container, dissolve the catalyst in methanol.
-
Add the methanol/catalyst mixture and DMC to the preheated oil. The molar ratio of methanol and DMC to oil is a critical parameter to optimize.[1][4]
-
Maintain the reaction at the set temperature with continuous stirring for the desired reaction time (typically 1-8 hours).[1]
-
After the reaction is complete, stop heating and stirring and allow the mixture to settle in a separatory funnel.
-
Two distinct layers will form: an upper layer of FAMEs (biodiesel) and a lower layer of glycerol and catalyst.
-
Separate the two layers.
-
The FAMEs layer can be further purified by washing with water to remove any residual catalyst, methanol, and glycerol, followed by drying.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for transesterification reactions using dialkyl carbonates from various studies.
Table 1: Conditions for Transesterification of Rapeseed Oil to FAME and Glycerol Carbonate [1][4]
| Parameter | Value |
| Substrate | Rapeseed Oil (RSO) |
| Reagents | Methanol, Dimethyl Carbonate (DMC) |
| Catalyst | Triazabicyclodecene (TBD) guanidine (B92328) (5 wt.%) |
| Molar Ratio (Methanol:RSO) | 2:1 |
| Molar Ratio (DMC:RSO) | 3:1 |
| Temperature | 60°C |
| Reaction Time | 1 hour |
| FAME Conversion | 98.0 ± 1.5% |
| Glycerol Carbonate Conversion | 90.1 ± 2.2% |
Table 2: Conditions for Transesterification of Various Esters using a Heterogeneous Catalyst [3]
| Starting Ester | Alcohol | Catalyst (CS600) | Yield of Methyl Ester |
| Soybean Oil | Methanol | 1 wt% | 99% |
| Triacetin | Methanol | 5 wt% | 99% |
| γ-Butyrolactone | Methanol | 5 wt% | 66% |
| ε-Caprolactone | Methanol | 5 wt% | 99% |
CS600 is a catalyst derived from the calcination of calcium carbide slag at 600°C.[3]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for a laboratory-scale transesterification experiment.
Caption: A typical experimental workflow for a transesterification reaction.
Conclusion
Transesterification reactions utilizing dialkyl carbonates, particularly dimethyl carbonate, represent a versatile and environmentally conscious approach to the synthesis of esters and organic carbonates. These reactions are integral to both industrial processes, such as biodiesel production, and fine chemical synthesis. The provided protocols and data offer a foundational guide for researchers to explore and optimize these valuable transformations. Further investigation into substrate scope and the development of more efficient and recyclable catalysts will continue to expand the utility of this important class of reactions.
References
- 1. Frontiers | Experimental Determination of Optimal Conditions for Reactive Coupling of Biodiesel Production With in situ Glycerol Carbonate Formation in a Triglyceride Transesterification Process [frontiersin.org]
- 2. BJOC - Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates [beilstein-journals.org]
- 3. BJOC - Calcium waste as a catalyst in the transesterification for demanding esters: scalability perspective [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Dicyclohexyl Carbonate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclohexyl carbonate (DCC) serves as a valuable, non-phosgene reagent for the synthesis of various polymers, including polycarbonates, polyesters, and polyamides. Its application in melt polycondensation reactions offers a safer alternative to traditional methods employing highly toxic phosgene. This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis, with a primary focus on polycarbonate production, for which more extensive data is available. General protocols for polyester (B1180765) and polyamide synthesis are also presented, highlighting the versatility of DCC as a carbonyl source.
Introduction to this compound in Polymer Synthesis
This compound is a symmetrical carbonate ester that can undergo transesterification reactions with diols and polycondensation with diamines to form polycarbonates, polyesters, and polyamides, respectively. The primary advantage of using DCC is the avoidance of phosgene, a highly toxic and corrosive gas traditionally used in the production of these polymers. The reaction by-product, cyclohexanol (B46403), is significantly less hazardous than the hydrogen chloride generated in phosgene-based routes.
The most common application of this compound is in the melt polycondensation synthesis of polycarbonates, a process it shares with the more widely studied diphenyl carbonate (DPC). The general reaction involves heating a mixture of a bisphenol (such as Bisphenol A) and this compound in the presence of a catalyst. The reaction proceeds in a stepwise manner, with the elimination of cyclohexanol, which is typically removed by distillation under reduced pressure to drive the equilibrium towards the formation of high molecular weight polymer.
Synthesis of Polycarbonates
The synthesis of polycarbonates using this compound is most effectively carried out via a two-stage melt polycondensation process. This method involves an initial transesterification at a lower temperature to form oligomers, followed by a higher temperature polycondensation under vacuum to increase the molecular weight.
General Reaction Mechanism
The synthesis of polycarbonate from a bisphenol and this compound proceeds through a transesterification reaction. The reaction is typically catalyzed by a small amount of a basic or organometallic catalyst.
Experimental Protocol: Melt Polycondensation of Bisphenol A with this compound
This protocol is a representative procedure adapted from the well-documented melt polycondensation of bisphenol A with diphenyl carbonate, as specific detailed protocols for this compound are less common in the literature.
Materials:
-
Bisphenol A (BPA)
-
This compound (DCC)
-
Catalyst (e.g., Zinc Acetate, Lithium Hydroxide)
-
High-boiling point solvent for purification (e.g., Dichloromethane)
-
Non-solvent for precipitation (e.g., Methanol)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a vacuum pump.
-
Heating mantle with temperature controller.
-
Vacuum oven.
Procedure:
-
Charging the Reactor: The reactor is charged with bisphenol A and this compound in a molar ratio of approximately 1:1.05 to 1:1.10. An excess of this compound is used to compensate for any loss due to volatilization.
-
Inert Atmosphere: The reactor is purged with nitrogen to remove any oxygen and moisture. A slow, continuous nitrogen purge is maintained during the initial heating phase.
-
Catalyst Addition: The catalyst is added to the reaction mixture. The concentration of the catalyst is typically in the range of 10⁻⁴ to 10⁻³ moles per mole of bisphenol A.
-
Pre-polymerization (Oligomerization): The reaction mixture is heated to a temperature of 180-220°C under a nitrogen atmosphere. The mixture is stirred to ensure homogeneity. During this stage, the transesterification reaction begins, and cyclohexanol is formed and starts to distill off. This stage is typically continued for 1-2 hours.
-
Polycondensation: The temperature is gradually raised to 250-300°C, and the pressure is slowly reduced to below 1 mmHg. The high temperature and vacuum facilitate the removal of the cyclohexanol byproduct, driving the polymerization reaction forward to form a high molecular weight polymer. The viscosity of the melt will increase significantly during this stage. This stage is typically continued for 2-4 hours, or until the desired melt viscosity is achieved.
-
Polymer Recovery: The reaction is stopped by cooling the reactor and releasing the vacuum with nitrogen. The molten polymer is extruded from the reactor and allowed to cool.
-
Purification: The obtained polymer is dissolved in a suitable solvent like dichloromethane (B109758) and then precipitated by pouring the solution into a non-solvent such as methanol. This process is repeated to remove any unreacted monomers and oligomers.
-
Drying: The purified polycarbonate is dried in a vacuum oven at 80-100°C to a constant weight.
Quantitative Data from Analogous Diphenyl Carbonate Systems
While specific quantitative data for this compound is limited, the following table summarizes typical data from the analogous melt polycondensation of diphenyl carbonate with bisphenol A, which can be used as a starting point for process optimization with this compound.
| Parameter | Value | Reference |
| Molar Ratio (DPC:BPA) | 1.02 - 1.20 | [1] |
| Catalyst | Zinc Acetate | [2] |
| Catalyst Concentration | 0.1 mol% (relative to DPC) | [2] |
| Pre-polymerization Temp. | 180 - 220 °C | [3] |
| Polycondensation Temp. | 250 - 300 °C | [3] |
| Final Pressure | < 1 mmHg | [3] |
| Weight-Average MW (Mw) | up to 143,500 g/mol | [2] |
| Yield | 85.6% | [2] |
| Polydispersity Index (PDI) | 1.5 - 2.5 | [2] |
Synthesis of Polyesters
This compound can be used for the synthesis of polyesters via transesterification with diols. This method is an alternative to the direct esterification of diacids and diols.
General Reaction Mechanism
The reaction proceeds through a transesterification mechanism where the this compound reacts with a diol to form a carbonate-diol oligomer, which then undergoes further reaction to form the polyester with the elimination of cyclohexanol and carbon dioxide.
General Experimental Protocol: Synthesis of Polyesters
Materials:
-
Diol (e.g., 1,4-Butanediol)
-
Dicarboxylic acid or its ester (e.g., Dimethyl terephthalate) - Note: for co-polymerization
-
This compound (DCC)
-
Transesterification catalyst (e.g., Titanium(IV) butoxide, Zinc acetate)
Procedure:
-
Reactor Setup: A reactor is set up as described for polycarbonate synthesis.
-
Charging Reactants: The diol, dicarboxylic acid/ester (if used), and this compound are charged into the reactor. The molar ratio of diol to carbonate/dicarboxylic acid source is typically near stoichiometric.
-
Catalyst Addition: The transesterification catalyst is added.
-
First Stage (Transesterification): The mixture is heated to 150-200°C under a nitrogen atmosphere. Methanol (if using a diester) and cyclohexanol will distill off.
-
Second Stage (Polycondensation): The temperature is raised to 230-280°C and a vacuum is applied to remove the remaining byproducts and drive the reaction to completion.
-
Polymer Recovery and Purification: The polyester is recovered and purified in a similar manner to the polycarbonate.
Synthesis of Polyamides
The synthesis of polyamides using this compound is less common but theoretically proceeds via a polycondensation reaction with diamines.
General Reaction Mechanism
This compound reacts with a diamine to form a carbamate (B1207046) intermediate, which then undergoes condensation to form the amide linkage with the elimination of cyclohexanol.
References
Application Notes and Protocols for the Preparation of Elastomeric Materials Using Dicyclohexyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of dicyclohexyl carbonate (DCC) in the synthesis of elastomeric materials. The primary application of DCC in this context is as a carbonate source for the synthesis of polycarbonate diols (PCDLs), which serve as the soft segment in the subsequent preparation of polyurethane elastomers. This approach offers a potential alternative to the use of phosgene (B1210022) derivatives, aligning with the principles of green chemistry.
Introduction
Polyurethane elastomers are a versatile class of polymers known for their excellent mechanical properties, including high tensile strength, tear resistance, and elasticity. These properties are derived from their segmented block copolymer structure, consisting of alternating soft and hard segments. The soft segments, typically long-chain polyols, provide flexibility and elastomeric behavior, while the hard segments, formed from diisocyanates and chain extenders, contribute to the material's strength and rigidity through physical cross-linking via hydrogen bonding.
Polycarbonate diols (PCDLs) are frequently employed as the soft segment in high-performance polyurethanes due to the excellent hydrolytic and oxidative stability they impart to the final elastomer. This compound (DCC) can be utilized as a monomer in the synthesis of these PCDLs through a transesterification reaction with a suitable diol. This document outlines the two-stage process for preparing elastomeric materials, starting from the synthesis of a polycarbonate diol using this compound, followed by the synthesis of a polyurethane elastomer.
Synthesis Pathway Overview
The preparation of elastomeric materials using this compound is a two-step process. The first step involves the synthesis of a polycarbonate diol (PCDL) through the transesterification of this compound with an aliphatic diol. The second step is the synthesis of the polyurethane elastomer by reacting the PCDL with a diisocyanate and a chain extender.
Experimental Protocols
Protocol 1: Synthesis of Poly(hexamethylene carbonate) Diol from this compound and 1,6-Hexanediol (B165255)
This protocol describes a proposed method for the synthesis of a polycarbonate diol via transesterification, adapted from procedures for similar diaryl carbonates due to the limited availability of direct protocols for this compound.
Materials:
-
This compound (DCC)
-
1,6-Hexanediol (HDO)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable transesterification catalyst (e.g., zinc acetate, dibutyltin (B87310) oxide)
-
Toluene (for removal of cyclohexanol)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation apparatus with a condenser and receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, distillation apparatus, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Charging Reactants: Charge the reactor with 1,6-hexanediol and this compound. A typical molar ratio of diol to carbonate is between 1.1:1 and 1.2:1 to ensure hydroxyl end-groups.
-
Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes to establish an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Catalyst Addition: Add the transesterification catalyst, for example, titanium(IV) butoxide, at a concentration of 0.01-0.1 mol% relative to the diol.
-
First Stage - Atmospheric Pressure:
-
Heat the reaction mixture to 150-160°C with stirring.
-
The transesterification reaction will begin, and the by-product, cyclohexanol (B46403), will start to distill off. Toluene can be added to aid in the azeotropic removal of cyclohexanol.
-
Continue this stage for 2-4 hours, or until the distillation of cyclohexanol significantly slows down.
-
-
Second Stage - Vacuum:
-
Gradually increase the temperature to 180-200°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 10 mbar.
-
Continue the reaction under vacuum for another 4-6 hours to drive the reaction to completion by removing the remaining cyclohexanol and any unreacted starting materials. The viscosity of the reaction mixture will increase as the molecular weight of the polycarbonate diol increases.
-
-
Reaction Completion and Product Recovery:
-
Once the desired molecular weight is achieved (which can be monitored by in-process viscosity measurements or by analyzing samples via GPC), cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polycarbonate diol is a waxy solid or viscous liquid at room temperature.
-
Characterization of the Polycarbonate Diol:
The synthesized polycarbonate diol should be characterized to determine its key properties before proceeding to the polyurethane synthesis.
| Parameter | Method | Typical Target Value Range |
| Number Average Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | 1000 - 3000 g/mol |
| Polydispersity Index (PDI) | GPC | < 2.0 |
| Hydroxyl Value | Titration (e.g., ASTM D4274) | 37 - 112 mg KOH/g |
| Acid Value | Titration | < 0.5 mg KOH/g |
| Appearance | Visual Inspection | Colorless to pale yellow viscous liquid or waxy solid |
Protocol 2: Synthesis of Polyurethane Elastomer from Polycarbonate Diol
This protocol details the synthesis of a polyurethane elastomer using the polycarbonate diol prepared in Protocol 1.
Materials:
-
Polycarbonate diol (PCDL) from Protocol 1 (dried under vacuum)
-
4,4'-Methylene diphenyl diisocyanate (MDI) or another suitable diisocyanate (e.g., Hexamethylene diisocyanate - HDI)
-
1,4-Butanediol (BDO) (chain extender, dried)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
N,N-Dimethylacetamide (DMAc) or other suitable solvent (dried)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Prepolymer Formation:
-
In the four-necked flask, dissolve the dried polycarbonate diol in DMAc under a nitrogen atmosphere.
-
Heat the solution to 60-70°C.
-
Add the diisocyanate (e.g., MDI) to the dropping funnel and add it dropwise to the PCDL solution over 30-60 minutes with vigorous stirring. The NCO/OH molar ratio is typically kept between 1.5 and 2.5.
-
After the addition is complete, continue the reaction at 70-80°C for 2-3 hours to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titrating the NCO content.
-
-
Chain Extension:
-
Cool the prepolymer solution to 40-50°C.
-
Add the chain extender (1,4-butanediol) and the catalyst (a few drops of DBTDL) to the prepolymer solution with vigorous stirring. The amount of chain extender is calculated to achieve a final NCO/OH ratio of approximately 1.02-1.05.
-
The viscosity of the solution will increase significantly as the polyurethane elastomer forms.
-
-
Casting and Curing:
-
Pour the viscous polymer solution onto a flat, non-stick surface (e.g., a glass plate treated with a release agent) to form a film of the desired thickness.
-
Cure the film in an oven at 80-100°C for 12-24 hours to remove the solvent and complete the polymerization.
-
-
Post-Curing:
-
For optimal mechanical properties, the cured elastomer can be post-cured at a slightly elevated temperature (e.g., 60-70°C) for an additional 24-48 hours.
-
Data Presentation
The mechanical properties of the resulting polyurethane elastomers are highly dependent on the molecular weight of the polycarbonate diol soft segment and the hard segment content. The following table provides a summary of typical mechanical properties for polycarbonate-based polyurethane elastomers.
| Sample ID | PCDL Mn ( g/mol ) | Hard Segment Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| PU-1 | 2000 | 30 | 25 - 35 | 500 - 700 |
| PU-2 | 2000 | 40 | 35 - 45 | 400 - 600 |
| PU-3 | 1000 | 30 | 30 - 40 | 450 - 650 |
| PU-4 | 1000 | 40 | 40 - 50 | 350 - 550 |
Note: The data presented in this table is representative of typical values found in the literature for polycarbonate-based polyurethane elastomers and may vary depending on the specific reaction conditions and the exact chemical composition.
Conclusion
This compound serves as a viable, non-phosgene route for the synthesis of polycarbonate diols, which are key components in the production of high-performance polyurethane elastomers. The two-step synthesis process, involving an initial transesterification to form the polycarbonate diol followed by a polyaddition reaction to create the final elastomer, allows for a high degree of control over the final material properties. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the use of this compound in the development of novel elastomeric materials for a variety of applications, including in the biomedical and pharmaceutical fields. Further optimization of reaction conditions and catalyst selection for the transesterification of this compound is a promising area for future research.
Application Notes and Protocols: Dicyclohexyl Carbonate in Polycarbonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycarbonates are a class of thermoplastics known for their exceptional impact resistance, optical clarity, and thermal stability. The synthesis of polycarbonates traditionally involves the use of phosgene (B1210022), a highly toxic gas. In the pursuit of greener and safer chemical processes, non-phosgene routes utilizing alternative carbonate sources have gained significant attention. Dicyclohexyl carbonate (DCC), a cycloaliphatic organic carbonate, presents a potential alternative to commonly used diaryl carbonates like diphenyl carbonate (DPC) in the melt transesterification synthesis of polycarbonates. This method avoids the use of hazardous phosgene and chlorinated solvents, aligning with the principles of green chemistry.[1][2]
The melt polycondensation process involves the reaction of a diol, such as an aromatic bisphenol or an aliphatic diol, with a carbonate source at elevated temperatures and under vacuum to drive the polymerization by removing the condensation byproduct.[3][4] While specific literature detailing the use of this compound in this process is limited, the general principles and protocols for melt transesterification with other carbonates, such as diphenyl carbonate, can be adapted.
This document provides detailed application notes and generalized experimental protocols for the synthesis of polycarbonates using this compound, based on established methods for similar carbonate esters.
Reaction Mechanism: Melt Transesterification
The synthesis of polycarbonates from this compound and a diol (e.g., Bisphenol A) proceeds via a transesterification reaction. The reaction is typically carried out in two stages: an initial oligomerization at a lower temperature and atmospheric pressure, followed by a polycondensation step at a higher temperature and under high vacuum to increase the molecular weight. The byproduct of this reaction is cyclohexanol (B46403), which is removed to drive the equilibrium towards polymer formation.
Reaction Scheme:
Where R represents the backbone of the diol (e.g., the Bisphenol A moiety).
Experimental Protocols
The following protocols are generalized based on the melt polycondensation of diphenyl carbonate with diols and should be optimized for specific applications when using this compound.[3][5]
Protocol 1: Synthesis of Polycarbonate from this compound and Bisphenol A
Materials:
-
This compound (DCC)
-
Bisphenol A (BPA)
-
Catalyst (e.g., Lithium hydroxide (B78521) (LiOH·H₂O), Zinc Acetate (Zn(OAc)₂), or Titanium(IV) butoxide (Ti(OBu)₄))
-
Nitrogen gas (high purity)
Equipment:
-
Jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
-
Heating mantle and temperature controller.
-
Vacuum pump capable of reaching <1 mmHg.
-
Cold trap to collect the cyclohexanol byproduct.
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and Bisphenol A. A slight excess of the carbonate (e.g., 1.05:1 molar ratio of DCC to BPA) may be used to compensate for any potential sublimation.[4]
-
Catalyst Addition: Add the catalyst at a concentration of 10⁻⁴ to 10⁻³ moles per mole of Bisphenol A.
-
Inerting the System: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow.
-
Oligomerization Stage:
-
Heat the reaction mixture to 180-200°C with moderate stirring to melt the reactants and initiate the transesterification reaction.
-
Maintain this temperature for 1-2 hours. During this stage, cyclohexanol will begin to distill from the reaction mixture.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-250°C.
-
Simultaneously, slowly reduce the pressure to below 1 mmHg.
-
Increase the stirring speed as the viscosity of the melt increases.
-
Continue the reaction for 2-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
-
Product Recovery:
-
Release the vacuum with nitrogen gas.
-
Extrude or pour the molten polymer onto a cooled surface.
-
The resulting polycarbonate can be purified by dissolving in a suitable solvent (e.g., dichloromethane) and precipitating in a non-solvent (e.g., methanol).
-
Dry the purified polymer in a vacuum oven at 80-100°C to a constant weight.
-
Data Presentation
The following tables present hypothetical yet expected ranges for reaction parameters and resulting polymer properties when using this compound, based on data from analogous systems with diphenyl carbonate.[4]
Table 1: Reaction Parameters for Polycarbonate Synthesis
| Parameter | Value |
| Reactants | This compound, Bisphenol A |
| Molar Ratio (DCC:BPA) | 1.05 : 1 |
| Catalyst | LiOH·H₂O |
| Catalyst Loading (mol/mol BPA) | 1 x 10⁻⁴ |
| Oligomerization Temperature (°C) | 190 |
| Oligomerization Time (h) | 1.5 |
| Polycondensation Temperature (°C) | 240 |
| Polycondensation Time (h) | 3 |
| Pressure (mmHg) | <1 |
Table 2: Expected Properties of Polycarbonate Synthesized from this compound
| Property | Expected Value |
| Number Average Molecular Weight (Mn, g/mol ) | 20,000 - 50,000 |
| Weight Average Molecular Weight (Mw, g/mol ) | 40,000 - 100,000 |
| Polydispersity Index (PDI) | 2.0 - 2.5 |
| Glass Transition Temperature (Tg, °C) | 140 - 160 |
| Yield (%) | > 85 |
Visualizations
Reaction Pathway
The following diagram illustrates the general transesterification reaction for the synthesis of polycarbonate.
Caption: Transesterification pathway for polycarbonate synthesis.
Experimental Workflow
The diagram below outlines the key steps in the melt polycondensation process.
Caption: Experimental workflow for melt polycondensation.
Conclusion
The use of this compound as a monomer for polycarbonate synthesis offers a promising non-phosgene route to these valuable materials. While direct experimental data is scarce, the adaptation of established melt transesterification protocols from other carbonate sources, such as diphenyl carbonate, provides a solid foundation for research and development in this area. The protocols and expected data presented herein serve as a valuable starting point for scientists and researchers exploring the synthesis and application of novel polycarbonates. Further optimization of reaction conditions, including catalyst selection, temperature profiles, and reaction times, will be crucial for achieving desired polymer properties.
References
Dicyclohexyl Carbonate: A Potential Cross-Linking Agent in Polymer Chemistry
Application Note
Introduction
Dicyclohexyl carbonate (DCC) is a chemical compound with the formula (C₆H₁₁)₂CO₃. While not conventionally utilized as a primary cross-linking agent in mainstream polymer applications, its chemical structure suggests a potential for inducing network formation in polymers possessing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) moieties. This application note explores the theoretical basis for the use of this compound as a cross-linking agent, proposes potential reaction pathways, and provides hypothetical experimental protocols for its evaluation. The primary role of dialkyl carbonates, including this compound, in polymer chemistry is in the synthesis of polycarbonates through transesterification reactions with diols.[1][2]
Theoretical Basis for Cross-Linking
The cross-linking potential of this compound is predicated on the principles of transesterification and aminolysis. The carbonate group in DCC is electrophilic and can react with nucleophiles like alcohols and amines, leading to the formation of new carbonate or carbamate (B1207046) linkages, respectively. When a polymer contains multiple nucleophilic groups along its backbone or as pendant groups, this compound can act as a bridge, forming covalent bonds between polymer chains and resulting in a three-dimensional network structure.
The reaction is typically catalyzed by heat and/or a suitable catalyst, such as a base or a transesterification catalyst. The departure of cyclohexanol (B46403) as a byproduct drives the reaction forward.
Potential Applications
The use of this compound as a cross-linking agent could be explored in the following areas:
-
Hydrogel Formation: For cross-linking hydrophilic polymers containing hydroxyl or amine groups, such as polyvinyl alcohol (PVA), chitosan, or polyethyleneimine (PEI), to form hydrogels for biomedical applications.
-
Thermoset Resins: To cure prepolymers with terminal hydroxyl or amine groups, creating thermosetting materials with enhanced thermal and mechanical stability.
-
Coatings and Adhesives: As a cross-linker in formulations for coatings and adhesives to improve their durability, chemical resistance, and adhesive strength.
Experimental Protocols
The following are hypothetical protocols for evaluating this compound as a cross-linking agent for polymers with hydroxyl and amine functionalities. These protocols are intended as a starting point for experimental investigation and may require optimization.
Protocol 1: Cross-Linking of Polyvinyl Alcohol (PVA) using this compound
Objective: To synthesize a cross-linked PVA hydrogel using this compound.
Materials:
-
Polyvinyl alcohol (PVA), 87-89% hydrolyzed
-
This compound (DCC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH) or another suitable catalyst
-
Deionized water
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) solution of PVA in DMSO by heating at 90°C with stirring until the PVA is completely dissolved.
-
Cross-linker and Catalyst Addition: Cool the PVA solution to room temperature. Add this compound to the solution. The molar ratio of DCC to PVA monomer units can be varied to control the cross-linking density (e.g., 1:10, 1:20, 1:50).
-
Add a catalytic amount of NaOH (e.g., 0.1 mol% relative to PVA monomer units).
-
Cross-linking Reaction: Heat the mixture to a temperature between 120°C and 160°C and stir for a predetermined time (e.g., 2-8 hours). The viscosity of the solution is expected to increase, eventually leading to gel formation.
-
Purification: After the reaction, cool the resulting hydrogel to room temperature. Purify the hydrogel by immersing it in deionized water for 48 hours, changing the water periodically to remove unreacted DCC, catalyst, and DMSO.
-
Drying: Dry the purified hydrogel in a vacuum oven at 60°C until a constant weight is achieved.
Characterization:
-
Gel Fraction: Determine the extent of cross-linking by measuring the insoluble fraction after solvent extraction.
-
Swelling Ratio: Evaluate the water absorption capacity of the hydrogel.
-
FTIR Spectroscopy: Confirm the formation of carbonate cross-links.
-
Thermal Analysis (TGA/DSC): Assess the thermal stability of the cross-linked polymer.
-
Mechanical Testing: Measure the compressive or tensile strength of the hydrogel.
Protocol 2: Cross-Linking of a Diamine-Terminated Polymer using this compound
Objective: To prepare a cross-linked polymer network from a diamine-terminated prepolymer and this compound.
Materials:
-
Diamine-terminated polymer (e.g., Jeffamine®)
-
This compound (DCC)
-
A suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP) or solvent-free if the prepolymer is a liquid)
-
A suitable catalyst (optional, can be basic or organometallic)
Procedure:
-
Mixing: In a reaction vessel, mix the diamine-terminated polymer with this compound. The molar ratio of DCC to the prepolymer should be adjusted to achieve the desired cross-linking density (a 1:2 ratio of DCC to diamine prepolymer would theoretically lead to a fully cross-linked network).
-
Reaction: Heat the mixture with stirring. The reaction temperature will depend on the reactivity of the amine groups and can range from 80°C to 150°C. The reaction progress can be monitored by the increase in viscosity.
-
Curing: Pour the viscous mixture into a mold and continue heating in an oven to complete the curing process and form a solid, cross-linked material.
-
Post-Curing: A post-curing step at an elevated temperature may be necessary to ensure complete reaction and optimize the material properties.
Characterization:
-
Solubility Test: Confirm cross-linking by testing the insolubility of the cured material in various solvents.
-
FTIR Spectroscopy: Identify the formation of carbamate linkages.
-
Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg) and storage modulus of the cross-linked polymer.
-
Tensile Testing: Evaluate the mechanical properties such as tensile strength and elongation at break.
Quantitative Data Summary
Since this compound is not a conventional cross-linking agent, specific quantitative data from literature is not available. The following table presents hypothetical data ranges that could be targeted in an experimental investigation.
| Parameter | Polymer System | This compound to Functional Group Ratio (molar) | Reaction Temperature (°C) | Reaction Time (h) | Gel Fraction (%) | Swelling Ratio (g/g) |
| Hypothetical Data | PVA | 1:50 - 1:10 | 120 - 160 | 2 - 8 | 50 - 95 | 5 - 20 |
| Hypothetical Data | Diamine-terminated Polymer | 1:2 (for full cross-linking) | 80 - 150 | 1 - 6 | >95 | N/A |
Visualizations
Caption: Theoretical transesterification cross-linking of a hydroxyl-containing polymer.
Caption: Hypothetical workflow for polymer cross-linking with this compound.
References
Greener Synthesis of Heterocycles Using Dialkyl Carbonates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. However, traditional synthetic methods often rely on hazardous reagents such as phosgene (B1210022) and alkyl halides, leading to significant environmental concerns. The principles of green chemistry encourage the development of safer, more sustainable, and efficient synthetic routes. Dialkyl carbonates (DACs), particularly dimethyl carbonate (DMC) and diethyl carbonate (DEC), have emerged as versatile and environmentally benign reagents and solvents for the synthesis of a wide array of heterocyclic scaffolds.[1][2][3][4] Their low toxicity, biodegradability, and origin from renewable resources make them attractive alternatives to conventional reagents.[4]
This document provides detailed application notes and experimental protocols for the greener synthesis of several key classes of heterocycles, including oxazolidinones, benzimidazoles, quinazolines, and pyrrolidines, using dialkyl carbonates.
Core Principles of Dialkyl Carbonate Reactivity
Dialkyl carbonates can act as both carbonylating and alkylating agents, and their reactivity is primarily governed by the reaction temperature and the nature of the nucleophile, following the Hard-Soft Acid-Base (HSAB) principle.
-
BAc2 (Base-catalyzed Bimolecular Acyl-Cleavage): At lower temperatures (typically < 90°C), hard nucleophiles attack the electrophilic carbonyl carbon, leading to alkoxycarbonylation.[1][4]
-
BAl2 (Base-catalyzed Bimolecular Alkyl-Cleavage): At higher temperatures (typically > 150°C), soft nucleophiles attack the sp³-hybridized alkyl carbon, resulting in alkylation.[4]
This dual reactivity allows for tandem reactions where an initial alkoxycarbonylation is followed by an intramolecular alkylation, providing a powerful strategy for heterocycle synthesis.
Application Notes and Protocols
Synthesis of 2-Oxazolidinones
2-Oxazolidinones are a critical class of heterocyclic compounds found in numerous pharmaceuticals, most notably as chiral auxiliaries in asymmetric synthesis and as antibacterial agents (e.g., Linezolid).[5][6] The use of dialkyl carbonates offers a phosgene-free and greener route to these important scaffolds.
General Reaction Scheme:
Caption: General synthesis of 2-oxazolidinones from amino alcohols and dialkyl carbonates.
Quantitative Data Summary:
| Entry | Amino Alcohol | Dialkyl Carbonate | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | (S)-Phenylalaninol | Diethyl Carbonate | NaOMe | - | 130 (MW) | 0.17 | 95 | [7] |
| 2 | (S)-Valinol | Diethyl Carbonate | K₂CO₃ | - | 135 (MW) | 0.25 | 92 | [7] |
| 3 | (1S,2R)-Norephedrine | Diethyl Carbonate | K₂CO₃ | - | 125 (MW) | 0.33 | 96 | [7] |
| 4 | Various Epoxides and Amines | Dimethyl Carbonate | Rare-earth metal amides | - | - | - | 13-97 | [2] |
Experimental Protocol: Microwave-Assisted Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one [7]
-
Materials:
-
(S)-Phenylalaninol (1.00 g, 6.61 mmol)
-
Diethyl carbonate (1.17 g, 1.2 mL, 9.92 mmol, 1.5 eq.)
-
Sodium methoxide (B1231860) (0.017 g, 0.33 mmol, 0.05 eq.)
-
-
Procedure:
-
In a 10 mL microwave reactor vessel, combine (S)-phenylalaninol, diethyl carbonate, and sodium methoxide.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 130°C for 10 minutes.
-
After cooling, the crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system to yield the pure (S)-4-benzyl-1,3-oxazolidin-2-one.
-
Synthesis of Benzimidazoles
Benzimidazoles are a prominent heterocyclic scaffold present in a wide range of biologically active compounds, including anthelmintics (e.g., albendazole) and proton pump inhibitors (e.g., omeprazole).[3][8] Green synthetic approaches often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids under mild conditions. While direct use of dialkyl carbonates for this specific transformation is less commonly detailed, the principles of green chemistry using alternative reagents are highly relevant.
General Workflow for Greener Benzimidazole Synthesis:
Caption: Workflow for the greener synthesis of benzimidazoles.
Quantitative Data Summary for Green Benzimidazole Synthesis:
| Entry | o-Phenylenediamine | Aldehyde/Carboxylic Acid | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-phenylenediamine | Various aldehydes | NH₄Cl | - | 80-90 | - | Moderate to Good | [8] |
| 2 | Substituted OPD | Aldehyde derivatives | Zinc acetate | - | RT | - | Excellent | [9] |
| 3 | o-phenylenediamine | Aldehydes | Aqueous boric acid | Water | RT | - | Good | [9] |
Experimental Protocol: Ammonium (B1175870) Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles [8]
-
Materials:
-
o-Phenylenediamine (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ammonium chloride (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine, an aromatic aldehyde, and a catalytic amount of ammonium chloride is heated at 80-90°C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted benzimidazole.
-
Synthesis of Quinazolines and Quinazolinones
Quinazoline and its derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer and anticonvulsant properties.[10] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of these compounds, often in greener solvents like water.
General Reaction Scheme for Quinazolinone Synthesis:
Caption: Microwave-assisted synthesis of quinazolinones.
Quantitative Data Summary for Microwave-Assisted Quinazolinone Synthesis: [2]
| Entry | 2-Halobenzoic Acid | Amidine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Iodobenzoic acid | Acetamidine HCl | Fe₂(acac)₃ | DMEDA | Cs₂CO₃ | Water | 150 | 85 |
| 2 | 2-Iodobenzoic acid | Benzamidine HCl | Fe₂(acac)₃ | DMEDA | Cs₂CO₃ | Water | 150 | 88 |
| 3 | 2-Bromobenzoic acid | Acetamidine HCl | FeCl₃ | L-proline | Cs₂CO₃ | DMF | 150 | 82 |
| 4 | 2-Chlorobenzoic acid | Benzamidine HCl | Fe₂(acac)₃ | DMEDA | Cs₂CO₃ | DMF | 180 | 75 |
Experimental Protocol: Microwave-Assisted Iron-Catalyzed Synthesis of Quinazolinones in Water [2]
-
Materials:
-
Substituted 2-halobenzoic acid (1.0 mmol)
-
Amidine hydrochloride (1.5 mmol)
-
Cesium carbonate (2 mmol, 652 mg)
-
Tris(acetylacetonato)iron(III) (Fe(acac)₃) (0.1 mmol, 35 mg)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 22 μL)
-
Water (6 mL)
-
-
Procedure:
-
To a microwave reactor tube, add the substituted 2-halobenzoic acid and amidine hydrochloride in water under a nitrogen atmosphere.
-
Stir the mixture for 10 minutes at room temperature.
-
Add cesium carbonate and stir for another 15 minutes.
-
Add the iron catalyst (Fe(acac)₃) and the ligand (DMEDA).
-
Seal the tube and irradiate the reaction mixture in a microwave oven at the specified temperature (e.g., 150°C) for 30 minutes.
-
After cooling, the product is isolated by extraction and purified by chromatography.
-
Synthesis of Pyrrolidines
The pyrrolidine (B122466) ring is a fundamental structural motif in a vast number of natural products and pharmaceuticals.[1] The synthesis of N-substituted pyrrolidines can be achieved through a green pathway using dimethyl carbonate. This method often involves a tandem methoxycarbonylation followed by an intramolecular cyclization.
General Reaction Scheme:
Caption: Synthesis of N-substituted pyrrolidines using dimethyl carbonate.
Quantitative Data Summary: [1]
| Entry | Substrate | Dialkyl Carbonate | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Amino-1-butanol | DMC | t-BuOK (2.0 eq) | 90 | 6 | 86 |
| 2 | 4-Amino-1-butanol | DMC | Cs₂CO₃ | 180 (autoclave) | - | 62 |
Experimental Protocol: Synthesis of N-methoxycarbonyl-pyrrolidine [1]
-
Materials:
-
4-Amino-1-butanol (1.0 eq)
-
Dimethyl carbonate (DMC) (60.0 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0-2.5 eq)
-
-
Procedure:
-
In a suitable reaction vessel, a mixture of 4-amino-1-butanol, a large excess of dimethyl carbonate (which also acts as the solvent), and potassium tert-butoxide is prepared.
-
The reaction mixture is heated to 90°C and stirred for 6 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is cooled, and the excess DMC is removed under reduced pressure.
-
The residue is then purified by column chromatography to yield N-methoxycarbonyl-pyrrolidine.
-
Conclusion
The use of dialkyl carbonates in the synthesis of heterocycles represents a significant advancement in green chemistry. These reagents offer a safer, more sustainable, and often more efficient alternative to traditional synthetic methods. The protocols outlined in this document provide a practical guide for researchers and scientists to implement these greener strategies in their own work, contributing to the development of more environmentally friendly processes in the pharmaceutical and chemical industries. The versatility of dialkyl carbonates, coupled with enabling technologies like microwave synthesis, opens up new avenues for the efficient construction of complex and biologically important heterocyclic molecules.
References
- 1. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
- 2. 2024.sci-hub.cat [2024.sci-hub.cat]
- 3. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable valorisation of renewables through dialkyl carbonates and isopropenyl esters - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04145F [pubs.rsc.org]
- 8. Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Carbonates in the Production of Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) are a versatile class of polymers with a wide range of applications, from flexible foams to rigid elastomers, coatings, and adhesives.[1] Traditionally, PUs are synthesized through the reaction of diisocyanates with polyols. However, due to the toxicity and moisture sensitivity of isocyanates, significant research has been directed towards non-isocyanate routes for polyurethane synthesis.[1][2] In this context, various carbonate compounds have emerged as key players, either as precursors to polyols or as reactive monomers in isocyanate-free pathways.
This document provides a detailed overview of the role of carbonate compounds in the production of polyurethanes. While the use of dicyclohexyl carbonate is not well-documented in publicly available scientific literature for the direct synthesis of polyurethanes, this application note will focus on established methods involving other carbonate-containing molecules, namely the synthesis of non-isocyanate polyurethanes (NIPUs) from cyclic carbonates and the production of polycarbonate diols for conventional polyurethane synthesis. A key distinction will also be made with the similarly named but chemically distinct compound, 4,4'-diisocyanato dicyclohexylmethane (B1201802) (H12MDI).
Non-Isocyanate Polyurethane (NIPU) Synthesis via Cyclic Carbonates
A prominent non-isocyanate route to polyurethanes involves the ring-opening polymerization of cyclic carbonates with diamines, leading to the formation of poly(hydroxyurethanes) (PHUs).[2][3] This method avoids the use of phosgene (B1210022) and isocyanates, making it a greener alternative.[1] The reaction typically involves a bifunctional cyclic carbonate and a diamine, which undergo a polyaddition reaction to form the polyurethane backbone with pendant hydroxyl groups.
General Reaction Pathway
The synthesis of poly(hydroxyurethanes) from bis(cyclic carbonates) and diamines proceeds via a nucleophilic ring-opening mechanism. The amine groups of the diamine attack the carbonyl carbon of the cyclic carbonate, leading to the formation of a urethane (B1682113) linkage and a hydroxyl group.
Caption: General workflow for the synthesis of non-isocyanate poly(hydroxyurethanes).
Experimental Protocol: Synthesis of a Poly(hydroxyurethane) from Bis(butanediol glycidyl (B131873) ether)carbonate and 1,6-Hexamethylenediamine
This protocol is a representative example of NIPU synthesis.
Materials:
-
1,4-Butanediol (B3395766) bis(glycidyl ether)carbonate (BGBC)
-
1,6-Hexamethylenediamine (HMDA)
-
Acetonitrile (MeCN)
-
Catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)) (optional)[2]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-butanediol bis(glycidyl ether)carbonate in acetonitrile.
-
Add an equimolar amount of 1,6-hexamethylenediamine to the solution.
-
If a catalyst is used, add a catalytic amount (e.g., 1 mol%) of DBU or TBD.[2]
-
Heat the reaction mixture to 80°C and stir for 16 hours.[2]
-
Monitor the reaction progress by techniques such as Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the cyclic carbonate peak and the appearance of urethane and hydroxyl peaks.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like water.
-
Filter the precipitated polymer and wash it with the non-solvent to remove unreacted monomers and catalyst.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[4]
Data Presentation: Typical Properties of Non-Isocyanate Polyurethanes
| Property | Typical Value Range | Analysis Method |
| Molecular Weight (Mn) | 5,000 - 25,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Glass Transition Temp (Tg) | 10 - 60 °C | DSC |
| Decomposition Temp (Td) | 250 - 320 °C | TGA |
| Tensile Strength | 15 - 50 MPa | Tensile Testing |
| Elongation at Break | 300 - 800% | Tensile Testing |
Note: These values are representative and can vary significantly depending on the specific monomers and reaction conditions used.
Synthesis of Polycarbonate Diols for Conventional Polyurethanes
Polycarbonate diols (PCDLs) are widely used as the soft segment in conventional polyurethane synthesis, imparting excellent hydrolytic stability, chemical resistance, and mechanical properties to the final polymer.[4][5] These diols are typically synthesized via transesterification of a diol with a carbonate compound, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC).[3][6] While a patent mentions This compound as a potential dialkyl carbonate for this reaction, specific examples and data are not provided in the available literature.[4]
General Reaction Pathway
The synthesis of polycarbonate diols involves a transesterification reaction where a diol displaces the alcohol or phenol (B47542) from a carbonate monomer, leading to the formation of a polycarbonate chain with hydroxyl end-groups. This is typically a two-step process involving an initial transesterification followed by a polycondensation step under vacuum to increase the molecular weight.
Caption: General workflow for the synthesis of polycarbonate diols via transesterification.
Experimental Protocol: Synthesis of a Polycarbonate Diol from 1,6-Hexanediol (B165255) and Dimethyl Carbonate
This protocol provides a general procedure for the synthesis of a polycarbonate diol.
Materials:
-
1,6-Hexanediol (HD)
-
Dimethyl Carbonate (DMC)
-
Transesterification catalyst (e.g., sodium hydride (NaH), titanium(IV) butoxide)[6]
Procedure:
-
Charge a reactor equipped with a mechanical stirrer, a distillation column, and a nitrogen inlet with 1,6-hexanediol and the catalyst.
-
Heat the mixture to a molten state under a nitrogen atmosphere.
-
Gradually add dimethyl carbonate to the reactor. The molar ratio of DMC to diol is typically greater than 1 to drive the reaction.
-
Heat the reaction mixture to a temperature of 120-140°C to initiate the transesterification, during which methanol (B129727) is generated and distilled off.[6]
-
After the initial transesterification, gradually increase the temperature to 180-200°C and slowly reduce the pressure to facilitate the polycondensation and removal of residual methanol and unreacted DMC.[6]
-
Continue the reaction under vacuum until the desired molecular weight is achieved, which can be monitored by measuring the viscosity of the reaction mixture or by analyzing samples via GPC.
-
Cool the resulting polycarbonate diol to room temperature under a nitrogen atmosphere.
Data Presentation: Properties of Polyurethanes Synthesized with Polycarbonate Diols
| Property | Polyether-based PU | Polyester-based PU | Polycarbonate-based PU |
| Hydrolytic Stability | Good | Poor | Excellent |
| Oxidative Stability | Poor | Good | Excellent |
| Mechanical Strength | Moderate | High | High |
| Low-Temp. Flexibility | Excellent | Moderate | Good |
| Oil Resistance | Poor | Excellent | Good |
This table provides a qualitative comparison of polyurethanes derived from different types of polyols.
This compound vs. 4,4'-Diisocyanato Dicyclohexylmethane (H12MDI)
It is crucial to distinguish this compound from 4,4'-diisocyanato dicyclohexylmethane (also known as H12MDI or hydrogenated MDI). While both contain dicyclohexyl moieties, their chemical functionalities and roles in polyurethane synthesis are entirely different.
-
This compound is a carbonate ester. As discussed, its potential role is as a monomer for polycarbonate diol synthesis via transesterification.
-
4,4'-Diisocyanato dicyclohexylmethane (H12MDI) is a cycloaliphatic diisocyanate. It is a key component in the conventional synthesis of polyurethanes, where it reacts with polyols to form the urethane linkages.[1] H12MDI is used in applications requiring high light stability and weather resistance.[1]
Caption: Chemical structures of this compound and H12MDI.
Conclusion
The use of carbonate compounds is a significant and evolving area in polyurethane chemistry, primarily driven by the need for more sustainable and less hazardous synthetic routes. Non-isocyanate polyurethanes derived from the reaction of cyclic carbonates and diamines offer a viable alternative to traditional polyurethane systems. Additionally, polycarbonate diols, synthesized through transesterification with dialkyl or diaryl carbonates, are crucial for producing high-performance polyurethanes with enhanced durability. While the direct application of this compound in these processes is not currently established in the scientific literature, the principles outlined in this document provide a solid foundation for researchers and professionals working in polyurethane development. Future research may yet uncover specific applications for this compound in this field, potentially leveraging its unique cycloaliphatic structure.
References
- 1. researchgate.net [researchgate.net]
- 2. US6384178B2 - Process for the preparation of polycarbonate diols with a high molecular weight - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. mdpi.com [mdpi.com]
- 6. Environmentally-Friendly Synthesis of Carbonate-Type Macrodiols and Preparation of Transparent Self-Healable Thermoplastic Polyurethanes [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Dicyclohexyl Carbonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of dicyclohexyl carbonate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider a moderate increase in temperature, but be mindful of potential side reactions.
-
-
Suboptimal Catalyst: The chosen catalyst may be inefficient or poisoned.
-
Solution: Screen different catalysts. For transesterification reactions, consider organometallic catalysts or strong bases. Ensure the catalyst is not deactivated by moisture or other impurities in the reactants.
-
-
Presence of Water: Water can hydrolyze the carbonate product or react with organometallic reagents.
-
Solution: Ensure all reactants and solvents are anhydrous. Use dry glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Unfavorable Equilibrium: For equilibrium-limited reactions, such as those involving CO2 or transesterification, the forward reaction may be disfavored.
-
Solution: Employ Le Chatelier's principle. For reactions that produce water or methanol (B129727), use a dehydrating agent or distill off the byproduct as it forms. For reactions with CO2, increasing the pressure can shift the equilibrium towards the product.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Optimize reaction conditions (temperature, pressure, catalyst) to minimize side reactions. See the FAQ on common byproducts for more details.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
Q2: I am observing the formation of significant byproducts. What are they and how can I prevent them?
Common Byproducts and Prevention Strategies:
| Byproduct | Formation Pathway | Prevention Strategy |
| Cyclohexene | Acid or base-catalyzed elimination (dehydration) of cyclohexanol (B46403). | Use milder reaction conditions, avoid strong acids or bases, and keep the reaction temperature as low as feasible. |
| Dicyclohexyl ether | Acid-catalyzed condensation of two cyclohexanol molecules. | Maintain neutral or slightly basic reaction conditions. If using an acid catalyst, use it in catalytic amounts and at lower temperatures. |
| Cyclohexyl methyl carbonate | Incomplete transesterification when using dimethyl carbonate. | Increase the reaction time, temperature, or catalyst loading. Use a higher molar ratio of cyclohexanol to dimethyl carbonate. |
Q3: I am having difficulty purifying the final product. What are the recommended methods?
Purification Strategies:
-
Distillation: If the byproducts have significantly different boiling points from this compound, fractional distillation under reduced pressure can be an effective purification method.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be used to remove impurities.
-
Column Chromatography: For small-scale purifications or to remove impurities with similar boiling points, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system, such as hexane/ethyl acetate, is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are three main synthetic routes:
-
Direct Synthesis from Cyclohexanol and CO2: This "green" method involves the direct reaction of cyclohexanol with carbon dioxide, typically in the presence of a catalyst and a dehydrating agent.
-
Transesterification: This involves reacting cyclohexanol with another carbonate, most commonly dimethyl carbonate (DMC), in the presence of a catalyst. Methanol is a byproduct that needs to be removed to drive the reaction to completion.
-
Reaction with Phosgene (B1210022) Derivatives: Using phosgene or a safer substitute like triphosgene (B27547), cyclohexanol can be converted to this compound. This method is often high-yielding but requires careful handling of hazardous reagents.
Q2: Which catalysts are effective for the transesterification of dimethyl carbonate with cyclohexanol?
The choice of catalyst is crucial. While common bases like DBU and K2CO3 have shown low efficiency, other catalysts can be more effective. The primary challenge is often the second transesterification step to form the di-substituted product.
Table 1: Catalyst Performance in the Transesterification of Dimethyl Carbonate with Cyclohexanol
| Catalyst | Temperature (°C) | Time (h) | Yield of Cyclohexyl Methyl Carbonate (%) | Notes |
| DMAP | 150 | 24 | Moderate | Some activity observed. |
| DBU | 150 | 24 | Low | Inefficient for this transformation. |
| K2CO3 | 150 | 24 | Low | Inefficient for this transformation. |
| Phosphonium (B103445) Ionic Liquids | 150 | 24 | up to 93% | Highly efficient for the mono-transesterification product. |
Note: Data is primarily for the mono-transesterification product. Achieving high yields of this compound may require more forcing conditions or different catalytic systems.
Q3: What are the typical reaction conditions for the synthesis from cyclohexanol and CO2?
This reaction generally requires elevated temperatures and pressures to overcome the thermodynamic stability of CO2.
Table 2: Example Reaction Conditions for Synthesis from Cyclohexanol and CO2
| Parameter | Value |
| Reactants | Cyclohexanol, Carbon Dioxide |
| Catalyst | Organometal compound |
| Temperature | 130 °C |
| Pressure | ~2 MPa (initial CO2 pressure) |
| Time | 14 hours |
| Reported Yield | 40% |
Experimental Protocols
Protocol 1: Synthesis from Cyclohexanol and Carbon Dioxide
This protocol is based on a reported procedure and serves as a starting point for optimization.
Workflow for Synthesis from Cyclohexanol and CO2
Caption: Experimental workflow for the synthesis of this compound from cyclohexanol and CO2.
Materials:
-
High-pressure reactor (e.g., stainless steel tube reactor)
-
Cyclohexanol (anhydrous)
-
Organometal catalyst
-
High purity carbon dioxide
-
Dry ice/ethanol bath
-
Stirring mechanism (e.g., magnetic stir bar or mechanical stirrer)
Procedure:
-
Charge the reactor with the organometal catalyst and anhydrous cyclohexanol.
-
Seal the reactor and cool it to approximately -68°C using a dry ice/ethanol bath.
-
Carefully introduce high-purity carbon dioxide into the cooled reactor to a pressure of about 2 MPa.
-
Place the reactor in an oil bath preheated to 130°C and begin vigorous stirring or shaking.
-
Maintain the reaction at 130°C for 14 hours.
-
After the reaction period, cool the reactor to room temperature.
-
Slowly vent the excess carbon dioxide.
-
The resulting mixture can be analyzed to determine the yield, and the this compound can be purified, for example, by vacuum distillation.
Protocol 2: Transesterification from Cyclohexanol and Dimethyl Carbonate (DMC)
This is a general protocol; optimization of catalyst, temperature, and reaction time is recommended.
Workflow for Transesterification Synthesis
Caption: Experimental workflow for the transesterification synthesis of this compound.
Materials:
-
Round-bottom flask equipped with a reflux condenser and distillation head
-
Cyclohexanol (anhydrous)
-
Dimethyl carbonate (DMC)
-
Catalyst (e.g., phosphonium ionic liquid, organotin compound, or a strong base)
-
Anhydrous solvent (optional, can be run neat)
Procedure:
-
Set up a reaction apparatus for reflux with the capability to remove a volatile byproduct (methanol).
-
Charge the flask with cyclohexanol, dimethyl carbonate (a molar ratio of cyclohexanol to DMC of at least 2:1 is recommended), and the chosen catalyst.
-
Heat the mixture to reflux. The temperature will depend on the boiling points of the reactants and solvent (if used).
-
As the reaction proceeds, methanol will be formed. Slowly distill off the methanol to drive the equilibrium towards the product.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, cool the reaction mixture.
-
Perform an appropriate aqueous workup to remove the catalyst and any water-soluble components.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent.
-
Purify the crude product by vacuum distillation.
Protocol 3: Synthesis using Triphosgene
Safety Warning: Triphosgene is a safer alternative to phosgene gas, but it can decompose to phosgene, which is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet
-
Cyclohexanol (anhydrous)
-
Triphosgene
-
Anhydrous non-protic solvent (e.g., THF, dichloromethane)
-
Anhydrous base (e.g., pyridine, triethylamine)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve triphosgene in the anhydrous solvent.
-
In a separate flask, prepare a solution of cyclohexanol and the anhydrous base in the same solvent.
-
Cool the triphosgene solution in an ice bath.
-
Slowly add the cyclohexanol/base solution to the triphosgene solution via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, the reaction mixture will likely contain a precipitate of the hydrochloride salt of the base. Filter this solid.
-
Wash the filtrate with dilute acid, water, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation or recrystallization.
Side reactions and byproducts in dicyclohexyl carbonate carbonylations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicyclohexyl carbonate (DCC) carbonylations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound via carbonylation?
A1: this compound is primarily synthesized through the carbonylation of cyclohexanol (B46403). This can be achieved via several routes, including:
-
Oxidative Carbonylation: This method involves the reaction of cyclohexanol with carbon monoxide (CO) in the presence of an oxidant and a catalyst, typically a palladium-based system.
-
Reaction with Carbon Dioxide (CO2): Cyclohexanol can be reacted with CO2 using a dehydrating agent or a catalyst to form this compound.
-
Transesterification: This involves the reaction of a dialkyl carbonate, such as dimethyl carbonate, with cyclohexanol, catalyzed by a base or an acid.
Q2: What are the most common side reactions observed during the carbonylation of cyclohexanol to this compound?
A2: The most prevalent side reactions include:
-
Dehydration of Cyclohexanol: Under acidic conditions or at elevated temperatures, cyclohexanol can dehydrate to form cyclohexene (B86901).[1]
-
Ether Formation: Two molecules of cyclohexanol can react to form dicyclohexyl ether, particularly in the presence of acid catalysts.[1][2]
-
Formation of Cyclohexyl Formate: Incomplete carbonylation or the presence of certain catalysts can lead to the formation of cyclohexyl formate.
-
Formation of Dicyclohexyl Urea: If ammonia (B1221849) or amines are present as impurities, they can react with isocyanate intermediates (in certain phosgene-free routes) to form dicyclohexyl urea.[3]
Q3: What are the typical byproducts and impurities found in crude this compound?
A3: Common byproducts and impurities include:
-
Unreacted cyclohexanol
-
Cyclohexene[1]
-
Catalyst residues (e.g., palladium salts)
-
Solvents used in the reaction and purification steps.
Q4: How can I minimize the formation of byproducts during the synthesis?
A4: To minimize byproduct formation, consider the following:
-
Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of dehydration and ether formation.
-
Control Catalyst Acidity: Using a less acidic catalyst system can suppress the formation of cyclohexene and dicyclohexyl ether.
-
Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of intermediates and catalyst deactivation.
-
Maintain a High CO Pressure: In oxidative carbonylation, maintaining a sufficient partial pressure of carbon monoxide can favor the desired carbonylation reaction over side reactions.
-
Use High-Purity Starting Materials: Ensure that the cyclohexanol and any solvents are free from water and amine impurities.
Troubleshooting Guides
Problem: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | - Ensure all reactants and solvents are anhydrous. - Consider using a co-catalyst or a more robust catalyst system. - If using a palladium catalyst, ensure the re-oxidation cycle in oxidative carbonylation is efficient. |
| Incomplete Reaction | - Increase reaction time or temperature (while monitoring for increased byproduct formation). - Increase catalyst loading. - Ensure efficient stirring to overcome mass transfer limitations. |
| Suboptimal CO Pressure | - Increase the carbon monoxide pressure to favor the carbonylation reaction. |
| Side Reactions Dominating | - Lower the reaction temperature to reduce dehydration and ether formation. - Use a catalyst system with lower acidity. - Add a dehydrating agent to remove water formed in situ. |
Problem: High Levels of Cyclohexene Impurity
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | - Lower the reaction temperature to below the threshold for significant cyclohexanol dehydration. |
| Acidic Catalyst or Conditions | - Use a non-acidic or weakly acidic catalyst. - Add a non-nucleophilic base to neutralize any acidic species. |
| Prolonged Reaction Time at High Temperature | - Optimize the reaction time to achieve a good conversion without excessive dehydration. |
Problem: High Levels of Dicyclohexyl Ether Impurity
| Possible Cause | Suggested Solution |
| Acid-Catalyzed Etherification | - Use a catalyst system that does not promote acid-catalyzed ether formation. - Neutralize any acidic components in the reaction mixture. |
| High Concentration of Cyclohexanol | - Consider a stepwise addition of cyclohexanol to maintain a lower instantaneous concentration. |
| Presence of Water | - While seemingly counterintuitive for a dehydration byproduct, water can sometimes influence catalyst behavior and lead to undesired pathways. Ensure anhydrous conditions. |
Problem: Product is Contaminated with Catalyst Residues
| Possible Cause | Suggested Solution |
| Homogeneous Catalyst | - After the reaction, precipitate the catalyst by adding a non-solvent for the catalyst but a solvent for the product. - Use filtration or centrifugation to remove the precipitated catalyst. - Consider using a supported (heterogeneous) catalyst for easier separation. |
| Inefficient Work-up | - Perform aqueous washes to remove water-soluble catalyst components. - Use a chelating agent to extract metal catalyst residues. |
Experimental Protocols
Cited Experimental Protocol: Dehydration of Cyclohexanol to Cyclohexene
This protocol is for a related side reaction and is provided to illustrate the conditions that can lead to the formation of cyclohexene, a common byproduct in this compound synthesis.
-
Reactants:
-
Cyclohexanol
-
85% Phosphoric Acid (catalyst)
-
-
Procedure:
-
Combine cyclohexanol and phosphoric acid in a round-bottom flask.
-
Heat the mixture to the boiling point of cyclohexene (approximately 83 °C).
-
The cyclohexene and water will co-distill.
-
Collect the distillate and wash it with a saturated sodium chloride solution to remove the bulk of the water and any unreacted cyclohexanol.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
A final distillation of the organic layer will yield purified cyclohexene.
-
Note: This protocol highlights the ease with which cyclohexanol can be dehydrated under acidic conditions, emphasizing the need to control acidity in the this compound synthesis.
Visualizations
Caption: Key side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Dicyclohexyl Carbonate Reaction Technical Support Center
Welcome to the Technical Support Center for Dicyclohexyl Carbonate Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the reaction mechanisms, kinetics, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it different from DCC?
A: this compound (DCC) is a carbonate ester with the chemical formula C₁₃H₂₂O₃.[1][2][3] It is important to distinguish it from N,N'-dicyclohexylcarbodiimide, which is also commonly abbreviated as DCC. N,N'-dicyclohexylcarbodiimide is a well-known coupling agent used in peptide and ester synthesis to facilitate the formation of amide and ester bonds by acting as a dehydrating agent.[4] this compound, on the other hand, is a carbonate diester and does not function as a coupling agent in the same manner.
Q2: What are the primary synthesis routes for this compound?
A: The main synthesis routes for this compound are phosgene-free methods, which are preferred for safety and environmental reasons.[5] The two primary approaches are:
-
Direct synthesis from cyclohexanol (B46403) and carbon dioxide (CO₂): This method involves the reaction of cyclohexanol with CO₂ under pressure and at an elevated temperature in the presence of a catalyst.[1][6]
-
Transesterification: This involves the reaction of cyclohexanol with a more volatile dialkyl carbonate, such as dimethyl carbonate (DMC), in the presence of a catalyst.[2][7] The equilibrium is driven forward by removing the lower-boiling alcohol byproduct (methanol in the case of DMC).
Q3: What are the typical applications of this compound?
A: this compound is used in the synthesis of polymers, specifically as a cross-linking agent in the manufacturing of polycarbonates.[2] It can also be used with epoxy components to prepare elastomeric materials.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Synthesis | - Incomplete Reaction: The reaction may not have reached equilibrium or completion. | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. - Increase Temperature: For endothermic reactions like transesterification, increasing the temperature can shift the equilibrium towards the products.[9] However, be cautious of potential side reactions at higher temperatures. - Catalyst Inactivity: The catalyst may be poisoned or deactivated. |
| - Equilibrium Limitations: The reaction may be reversible. | - Remove Byproducts: In transesterification reactions, continuously remove the lower-boiling alcohol byproduct (e.g., methanol) through distillation to drive the reaction forward. | |
| Product is a Dark or Colored Oil | - Thermal Decomposition: The reaction temperature may be too high, causing decomposition of the product or starting materials. | - Optimize Reaction Temperature: Conduct the reaction at the lowest effective temperature. - Inert Atmosphere: Perform the reaction and any subsequent distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10] |
| - Presence of Impurities: Starting materials may contain impurities that are carried through the reaction. | - Purify Starting Materials: Ensure the purity of cyclohexanol and the carbonate source before starting the reaction. - Activated Carbon Treatment: Treat the crude product with activated carbon to adsorb colored impurities.[10] | |
| Difficulty in Purification | - Formation of Azeotropes: The product may form an azeotrope with the solvent or byproducts, making separation by distillation difficult. | - Change the Solvent: Use a different solvent for extraction or recrystallization that does not form an azeotrope with the product. - Column Chromatography: If distillation is ineffective, purify the product using column chromatography. |
| - Milky or Cloudy Organic Layer During Workup | - Emulsion Formation: Vigorous shaking during aqueous extraction can lead to the formation of an emulsion. |
Reaction Mechanisms and Kinetics
Synthesis of this compound
Two common phosgene-free synthesis routes for this compound are detailed below.
1. Direct Synthesis from Cyclohexanol and CO₂
This method involves the direct carboxylation of cyclohexanol. The reaction is typically carried out under pressure and at elevated temperatures with a suitable catalyst.
Caption: Direct synthesis from cyclohexanol and CO₂.
2. Synthesis by Transesterification
Transesterification with a dialkyl carbonate like dimethyl carbonate (DMC) is a common method for producing other carbonates. The reaction proceeds through a nucleophilic acyl substitution mechanism.
References
- 1. echemi.com [echemi.com]
- 2. CAS 4427-97-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C13H22O3 | CID 138235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 5. publications.iupac.org [publications.iupac.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates [beilstein-journals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Optimizing reaction conditions for dicyclohexyl carbonate transesterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the transesterification of dicyclohexyl carbonate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the transesterification of this compound, offering potential causes and solutions.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| DCC-T-001 | Why is my reaction showing low or no conversion of this compound? | - Inactive Catalyst: The catalyst may be old, poisoned, or not suitable for the reaction. - Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy.[1] - Poor Mixing: In heterogeneous catalysis, inadequate stirring can limit the interaction between reactants and the catalyst surface. - Presence of Water: Water can hydrolyze the carbonate and deactivate certain catalysts. | - Catalyst Selection & Handling: Use a fresh, properly stored catalyst. Consider screening different types of catalysts (e.g., basic catalysts like metal oxides or alkoxides, or organometallic compounds). For heterogeneous catalysts, ensure they are properly activated if required (e.g., by calcination).[2] - Optimize Temperature: Gradually increase the reaction temperature. For analogous transesterification reactions, temperatures can range from 90°C to 200°C.[3][4] - Improve Agitation: Increase the stirring speed to ensure a homogenous reaction mixture. - Ensure Anhydrous Conditions: Use dry reagents and solvents. Consider using a drying agent or performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| DCC-T-002 | My reaction is producing significant byproducts. How can I improve selectivity? | - High Reaction Temperature: Elevated temperatures can sometimes promote side reactions.[5] - Incorrect Catalyst: The chosen catalyst may favor side reactions. For instance, strong acidic sites can sometimes promote the formation of undesired products like anisole (B1667542) in similar reactions.[5] - Unfavorable Reactant Ratio: The molar ratio of the alcohol to this compound can influence selectivity. | - Temperature Optimization: Try running the reaction at a lower temperature for a longer duration. - Catalyst Screening: Test catalysts with different properties. For example, catalysts with weaker acidic or basic sites might offer better selectivity.[5] - Adjust Molar Ratio: Vary the molar ratio of the alcohol to this compound. An excess of the alcohol is often used to drive the equilibrium towards the product.[1] |
| DCC-T-003 | The reaction seems to stop at equilibrium, preventing high yields. What can I do? | - Reversible Reaction: Transesterification is an equilibrium-limited reaction.[1] - Product Inhibition: The accumulation of the cyclohexanol (B46403) byproduct can shift the equilibrium back towards the reactants. | - Removal of Byproduct: If possible, remove the cyclohexanol byproduct from the reaction mixture as it forms. This can be achieved through techniques like distillation if there is a sufficient boiling point difference. - Use of Excess Reactant: Employ a large excess of the reactant alcohol to push the equilibrium towards the desired product, in accordance with Le Châtelier's principle.[1] |
| DCC-T-004 | How can I effectively monitor the progress of my reaction? | - Lack of a suitable analytical method. | - Chromatographic Methods: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are effective for monitoring the disappearance of reactants and the appearance of products. - Spectroscopic Methods: Nuclear magnetic resonance (NMR) spectroscopy can be used to analyze aliquots of the reaction mixture to determine the conversion. |
| DCC-T-005 | I am having difficulty separating my product from the catalyst and unreacted starting materials. | - Homogeneous Catalyst: Homogeneous catalysts can be difficult to remove from the reaction mixture.[6] - Similar Physical Properties: The product and starting materials may have similar boiling points or solubility, making separation challenging. | - Heterogeneous Catalyst: Consider using a solid catalyst that can be easily removed by filtration at the end of the reaction.[6][7] - Purification Techniques: Employ purification methods such as column chromatography, recrystallization, or distillation under reduced pressure to isolate the desired product. |
Frequently Asked Questions (FAQs)
1. What is the general mechanism for the transesterification of this compound?
The transesterification of this compound can proceed through either a base-catalyzed or an acid-catalyzed mechanism.
-
Base-Catalyzed Mechanism: A basic catalyst (e.g., a metal alkoxide) deprotonates the incoming alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the this compound, leading to a tetrahedral intermediate. The intermediate then collapses, eliminating a cyclohexoxide, which is subsequently protonated by the solvent to regenerate the catalyst and form cyclohexanol.[8]
-
Acid-Catalyzed Mechanism: An acid catalyst protonates the carbonyl oxygen of the this compound, making the carbonyl carbon more electrophilic. The incoming alcohol then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. After a series of proton transfer steps, cyclohexanol is eliminated, and the catalyst is regenerated.[8]
2. What are some common catalysts used for transesterification reactions?
A variety of catalysts can be employed for transesterification, including:
-
Homogeneous Base Catalysts: Sodium methoxide, potassium carbonate.[1]
-
Heterogeneous Base Catalysts: Metal oxides such as calcium oxide (CaO) and magnesium oxide (MgO).[2][3]
-
Homogeneous Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.
-
Heterogeneous Acid Catalysts: Zeolites, ion-exchange resins.
-
Organometallic Catalysts: Tin-based catalysts like dibutyltin (B87310) oxide, and zinc-based catalysts like zinc acetylacetonate.[4][5]
-
Ionic Liquids: These can be designed to act as either acidic or basic catalysts and offer advantages in terms of recyclability.[9]
3. What are the key reaction parameters to optimize for this compound transesterification?
The optimization of reaction conditions is crucial for achieving high yield and selectivity. The key parameters include:
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate.
-
Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions.
-
Reactant Molar Ratio: The ratio of the alcohol to this compound affects the equilibrium position.
-
Reaction Time: Sufficient time is needed for the reaction to reach completion or equilibrium.
Quantitative Data on Transesterification of Carbonates
The following tables summarize optimal conditions found in the literature for analogous transesterification reactions, which can serve as a starting point for optimizing this compound transesterification.
Table 1: Optimization of Dimethyl Carbonate (DMC) Transesterification
| Alcohol | Catalyst | Catalyst Loading | Molar Ratio (DMC:Alcohol) | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| Ethanol | Sodium Methoxide | - | - | - | - | - | [1] |
| 1-Octanol | CaO | 0.3 (molar ratio to alcohol) | 40:1 | 90 | 17 | 98.3% conversion | [3] |
| Glycerol (B35011) | 5%Li/MCM-41 | 5.15 wt% | 4.24:1 | 86 | 2.75 | 58.77% yield | [10] |
| Phenol (B47542) | Mg(OH)₂ | 0.2% (wrt phenol) | 1:2 (Phenol:DMC) | 180 | 13 | 95.7% selectivity | [11] |
Table 2: Optimization of Diphenyl Carbonate (DPC) Transesterification with Diols
| Diol | Catalyst | Catalyst Loading (mol% to DPC) | Molar Ratio (Diol:DPC) | Temperature (°C) | Time (min) | Product Mw ( g/mol ) | Reference |
| 1,4-Butanediol | Zn(Acac)₂ | 0.1 | - | 200 | 120 | 143,500 | [4] |
Experimental Protocols
The following are generalized experimental protocols for the transesterification of this compound, based on common procedures for similar reactions. Researchers should adapt these protocols to their specific needs and safety guidelines.
Protocol 1: General Procedure for Base-Catalyzed Transesterification (Heterogeneous Catalyst)
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.
-
Charging Reactants: this compound (1 equivalent), the desired alcohol (e.g., 3-5 equivalents), and an appropriate anhydrous solvent (if necessary) are added to the flask.
-
Catalyst Addition: The heterogeneous catalyst (e.g., CaO, 1-10 wt% relative to this compound) is added to the mixture.
-
Reaction: The mixture is heated to the desired temperature (e.g., 90-150°C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate may be washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.
Protocol 2: General Procedure for Homogeneous Catalysis
-
Reaction Setup: Follow step 1 from Protocol 1.
-
Charging Reactants: Add this compound and the alcohol to the flask.
-
Catalyst Addition: The homogeneous catalyst (e.g., sodium methoxide, 1-5 mol%) is carefully added.
-
Reaction and Monitoring: Follow steps 4 and 5 from Protocol 1.
-
Work-up: After cooling, the reaction is quenched (e.g., with a mild acid if a base catalyst was used). The mixture is then typically partitioned between an organic solvent and water. The organic layer is separated, washed, and dried.
-
Purification: Follow step 7 from Protocol 1.
Disclaimer: These protocols are intended as a general guide. Specific reaction conditions will need to be optimized for each unique substrate and desired outcome. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycerol Carbonate Production via Transesterification: The Effect of Support Porosity and Catalyst Basicity [mdpi.com]
- 3. Experimental and Quantum Chemical Calculations on the High-Efficiency Transesterification of Dimethyl Carbonate with Alcohol Catalyzed by Calcium Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of dimethyl carbonate by transesterification over CaO/carbon composites - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BJOC - Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates [beilstein-journals.org]
- 10. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Transesterification of dimethyl carbonate with phenol to diphenyl carbonate over hexagonal Mg(OH) 2 nanoflakes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QI00113C [pubs.rsc.org]
Troubleshooting low conversion rates in dicyclohexyl carbonate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in dicyclohexyl carbonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is primarily synthesized through three main routes:
-
Direct carbonylation of cyclohexanol (B46403) with carbon dioxide (CO₂): This method involves reacting cyclohexanol directly with CO₂ in the presence of a catalyst. While environmentally friendly, it often suffers from low yields under moderate conditions.
-
Transesterification of a carbonate source with cyclohexanol: This route uses a dialkyl carbonate, such as dimethyl carbonate (DMC), which reacts with cyclohexanol to form this compound. This method can be effective but may favor the formation of the intermediate, cyclohexyl methyl carbonate.
-
Reaction of cyclohexanol with phosgene (B1210022) or its derivatives: Using reagents like phosgene or triphosgene (B27547) offers a more traditional and often higher-yielding route, but involves highly toxic materials, requiring stringent safety precautions.
Q2: I am getting a low yield in my this compound synthesis. What are the most likely causes?
A2: Low conversion rates in this compound synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. Each synthetic route has an optimal range for these parameters.
-
Catalyst Inefficiency or Deactivation: The choice of catalyst is crucial. It may be inappropriate for the specific reaction, or it may have lost its activity due to poisoning or degradation.
-
Presence of Impurities: Water and other impurities in the reactants or solvent can significantly hinder the reaction, either by reacting with reagents or by poisoning the catalyst.
-
Side Reactions: The formation of byproducts, such as cyclohexene (B86901) or dicyclohexyl ether from the dehydration of cyclohexanol, can consume starting materials and reduce the yield of the desired product.
-
Equilibrium Limitations: Some synthetic routes, particularly the direct synthesis from CO₂, are reversible, and the reaction may reach equilibrium before achieving high conversion.
Troubleshooting Guide for Low Conversion Rates
This guide addresses specific issues that can lead to low conversion rates in this compound synthesis.
Issue 1: Low Yield in Direct Synthesis from Cyclohexanol and CO₂
Possible Causes:
-
Inactive Catalyst: The chosen catalyst may not be effective for activating both cyclohexanol and carbon dioxide.
-
Insufficient Temperature and Pressure: The reaction often requires elevated temperature and pressure to proceed at a reasonable rate.
-
Presence of Water: Water can compete with cyclohexanol for reaction with CO₂ or can lead to catalyst deactivation.
Suggested Solutions:
-
Catalyst Selection: Consider using an organometallic catalyst, which has been shown to yield this compound from cyclohexanol and CO₂.
-
Optimize Reaction Conditions: Systematically vary the temperature (e.g., 100-150°C) and CO₂ pressure (e.g., starting from 2 MPa) to find the optimal conditions for your catalytic system.
-
Ensure Anhydrous Conditions: Use dried reactants and solvents. Employing a drying agent or a system to remove water in-situ can be beneficial.
Issue 2: Predominant Formation of Cyclohexyl Methyl Carbonate in Transesterification with DMC
Possible Causes:
-
Reaction Equilibrium: The formation of the intermediate, cyclohexyl methyl carbonate, can be thermodynamically favored over the formation of this compound.
-
Catalyst Selectivity: Some catalysts may be highly efficient for the first transesterification step but less so for the second.
Suggested Solutions:
-
Shift the Equilibrium: Use a large excess of cyclohexanol to drive the reaction towards the formation of the disubstituted product. Alternatively, removal of the methanol (B129727) byproduct can also shift the equilibrium.
-
Catalyst Screening: Experiment with different catalysts. While protic ionic liquids show high yield for the intermediate, other catalysts like basic zeolites or metal oxides might favor the formation of this compound.
Issue 3: Formation of Cyclohexene and Dicyclohexyl Ether as Byproducts
Possible Causes:
-
Acidic Conditions: The presence of an acid catalyst or acidic impurities can promote the dehydration of cyclohexanol.[1][2][3]
-
High Reaction Temperatures: Elevated temperatures can favor elimination reactions, leading to the formation of cyclohexene.[1]
Suggested Solutions:
-
Use Non-Acidic Catalysts: Opt for basic or neutral catalysts to avoid the dehydration side reaction.
-
Control Reaction Temperature: Maintain the reaction temperature at the lowest effective level to minimize byproduct formation.
-
Neutralize Acidic Impurities: If using reagents that may contain acidic impurities, consider a purification step or the addition of a non-reactive base to neutralize them.
Data Presentation
Table 1: Reported Yields for Different this compound Synthesis Routes
| Synthetic Route | Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
| Direct Carbonylation | Cyclohexanol, CO₂ | Organometal Compound | 130 | ~2 | 14 | 40 | ECHEMI |
| Transesterification (Intermediate) | Cyclohexanol, Dimethyl Carbonate | Protic Ionic Liquid | Not Specified | Not Specified | Not Specified | 93 (of Cyclohexyl Methyl Carbonate) | ResearchGate |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclohexanol and CO₂
This protocol is based on a reported procedure with a 40% yield.
Materials:
-
Cyclohexanol (1.0 g)
-
Organometal catalyst (e.g., 0.86 g of a liquid containing the organometal compound)
-
High purity carbon dioxide (2.0 g)
-
SUS316 tube reactor (8 ml) with a conduit and valve
-
SUS316 ball (for stirring)
-
Dry ice/ethanol bath
-
Oil bath
Procedure:
-
Charge the SUS316 tube reactor with the organometal catalyst, cyclohexanol, and a SUS316 ball for stirring.
-
Cool the reactor to approximately -68°C using a dry ice/ethanol bath.
-
Gently introduce 2.0 g of high-purity carbon dioxide gas into the reactor from a CO₂ gas bomb, with the pressure lowered to about 2 MPa using a pressure regulator.
-
Place the sealed reactor in an oil bath preheated to 130°C.
-
Shake the reactor for 14 hours at 130°C.
-
After 14 hours, cool the reactor to 20°C.
-
Carefully vent the excess carbon dioxide to return the internal pressure to atmospheric pressure.
-
The resulting transparent reaction mixture contains this compound. Analyze the product using appropriate analytical techniques (e.g., GC-MS, NMR).
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion rates in this compound synthesis.
Caption: Reaction pathways in the synthesis of this compound.
References
Technical Support Center: Dicyclohexyl Carbonate Reaction Efficiency
Welcome to the technical support center for the synthesis of dicyclohexyl carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction efficiency, troubleshooting common issues, and understanding the catalytic processes involved.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is most commonly synthesized via the transesterification of a simple dialkyl carbonate, such as dimethyl carbonate (DMC), with cyclohexanol (B46403). Another potential, though less documented, route is the direct reaction of cyclohexanol with carbon dioxide (CO₂) in the presence of a suitable catalyst and dehydrating agent.
Q2: Which catalysts are most effective for the transesterification of dimethyl carbonate with cyclohexanol?
A2: Research indicates that phosphonium (B103445) ionic liquids (PILs) can be highly efficient for the mono-transesterification to produce cyclohexyl methyl carbonate.[1] While comprehensive data for the di-substitution to this compound is limited, other catalysts commonly used for transesterification reactions, such as Lewis acids, solid bases (e.g., metal oxides), and other organocatalysts, are also viable candidates. For sterically hindered secondary alcohols like cyclohexanol, catalyst selection is crucial to overcome potential steric hindrance.
Q3: What are the typical reaction conditions for this compound synthesis?
A3: Reaction conditions are highly dependent on the chosen catalyst. For transesterification reactions, temperatures can range from 90°C to 220°C.[2] The molar ratio of reactants is also a critical parameter; an excess of cyclohexanol can favor the formation of the di-substituted product. For direct synthesis from CO₂, elevated pressures are typically required.
Q4: What are the main challenges in synthesizing this compound?
A4: The primary challenges include:
-
Steric Hindrance: The bulky cyclohexyl groups can slow down the reaction rate compared to less hindered alcohols.[1]
-
Equilibrium Limitations: Transesterification is a reversible reaction. To drive the reaction towards the product, it is often necessary to remove the methanol (B129727) byproduct (in the case of using DMC) from the reaction mixture.
-
Catalyst Deactivation: The presence of water or other impurities can lead to the deactivation of certain catalysts.[3]
-
Side Reactions: Under certain conditions, side reactions such as the formation of dicyclohexyl ether can occur.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst | - For the transesterification of dimethyl carbonate with cyclohexanol, consider using a phosphonium ionic liquid catalyst, which has shown high efficiency for the mono-transesterification product.[1]- Screen other potential catalysts such as Lewis acids (e.g., titanium or tin-based catalysts) or heterogeneous basic catalysts (e.g., CaO, MgO, KF/Al₂O₃). |
| Unfavorable Reaction Equilibrium | - If using dimethyl carbonate, employ a method to remove the methanol byproduct as it forms, such as distillation or the use of molecular sieves. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and potential side reactions. |
| Insufficient Reaction Time | - Extend the reaction time and monitor the progress by techniques such as GC or TLC. |
| Catalyst Deactivation | - Ensure all reactants and solvents are anhydrous, as water can deactivate many catalysts.[4] |
Issue 2: Formation of Side Products (e.g., Dicyclohexyl Ether)
| Potential Cause | Troubleshooting Steps |
| Acidic Catalyst or Conditions | - If using an acid catalyst, consider switching to a basic catalyst, as acidic conditions can promote the dehydration of cyclohexanol to form dicyclohexyl ether.[5] |
| High Reaction Temperature | - Optimize the reaction temperature to favor carbonate formation over ether formation. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Boiling Points of Reactants and Products | - Utilize fractional distillation under reduced pressure to separate this compound from unreacted cyclohexanol and other high-boiling impurities. |
| Presence of Solid Byproducts | - If a heterogeneous catalyst is used, ensure complete removal by filtration before distillation.- If byproducts like dicyclohexyl urea (B33335) (in case of alternative synthesis routes) are present, they can often be removed by filtration from a suitable solvent where the desired product is soluble but the urea is not.[6] |
Data on Catalyst Performance
The following table summarizes available quantitative data for the transesterification of dimethyl carbonate (DMC) with cyclohexanol. It is important to note that this data is for the formation of the mono-transesterification product, cyclohexyl methyl carbonate (CyMC).
| Catalyst | Reactant Ratio (DMC:Cyclohexanol) | Temperature (°C) | Time (h) | Yield of CyMC (%) | Notes |
| Phosphonium Ionic Liquid (PIL 1a) | 10:1 | 90 | 24 | 93 | Highly efficient for the mono-substituted product.[1] |
| DMAP | 10:1 | 90 | 24 | Some conversion observed | Lower efficiency compared to PIL 1a.[1] |
| DBU | 10:1 | 90 | 24 | Inefficient | [1] |
| K₂CO₃ | 10:1 | 90 | 24 | Inefficient | [1] |
Note: Further optimization of reaction conditions, such as using an excess of cyclohexanol and removal of methanol, would be necessary to favor the formation of this compound.
Experimental Protocols
General Protocol for Transesterification of Dimethyl Carbonate with Cyclohexanol using a Heterogeneous Basic Catalyst
This protocol is a general guideline and should be optimized for the specific catalyst and equipment used.
Materials:
-
Dimethyl carbonate (DMC)
-
Cyclohexanol
-
Heterogeneous basic catalyst (e.g., calcined CaO or KF/Al₂O₃)
-
Anhydrous toluene (B28343) (or another suitable high-boiling solvent)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Catalyst Activation: If required, activate the heterogeneous catalyst by calcining at a high temperature (e.g., 400-600°C) under a flow of inert gas or in a muffle furnace, then cool under vacuum or in a desiccator.
-
Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if using a solvent to azeotropically remove methanol). Ensure all glassware is oven-dried.
-
Charging Reactants: Under an inert atmosphere, charge the reaction flask with cyclohexanol, dimethyl carbonate (a molar excess of cyclohexanol is recommended to favor di-substitution), the activated catalyst (typically 1-5 wt% relative to the limiting reagent), and the anhydrous solvent.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the removal of methanol in the Dean-Stark trap. The reaction progress can be monitored by taking aliquots and analyzing them by GC or TLC.
-
Work-up: After the reaction is complete (as indicated by the cessation of methanol formation or by analytical monitoring), cool the reaction mixture to room temperature.
-
Catalyst Removal: Remove the heterogeneous catalyst by filtration. Wash the catalyst with a small amount of fresh solvent.
-
Solvent Removal: Remove the solvent and any remaining low-boiling components from the filtrate by rotary evaporation.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Base-Catalyzed Transesterification Mechanism
Caption: Mechanism of base-catalyzed transesterification for this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
Dicyclohexyl carbonate stability issues and storage recommendations
This technical support center provides essential information regarding the stability and storage of dicyclohexyl carbonate for researchers, scientists, and drug development professionals. Please note that while this compound is generally a stable compound, its stability can be compromised under specific experimental conditions.[1]
Troubleshooting Guide
This guide addresses common stability-related issues that may be encountered during the use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction byproducts or low yield | Decomposition of this compound: This can be triggered by the presence of strong acids, bases, or nucleophiles in the reaction mixture. This compound can undergo hydrolysis in the presence of water, especially under acidic or basic conditions.[2] It can also undergo transesterification with alcohol solvents or reactants. | pH Control: Ensure the reaction medium is neutral if the decomposition of this compound is not desired. Inert Atmosphere: If sensitive reagents are used, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. Solvent Choice: Use aprotic and dry solvents to minimize hydrolysis. If an alcohol is used as a solvent, be aware of the potential for transesterification. |
| Change in physical appearance of this compound (e.g., discoloration, solidification) | Impurities or Degradation: The presence of impurities from synthesis or degradation over time can alter the physical appearance. Prolonged exposure to air and moisture can lead to the formation of cyclohexanol (B46403) and carbon dioxide via hydrolysis. | Purity Check: Verify the purity of the this compound using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Proper Storage: Ensure the compound is stored according to the recommended guidelines to prevent degradation. |
| Inconsistent reaction outcomes | Variability in Reagent Quality: The stability of this compound can be affected by the quality of other reagents and solvents used in the experiment. Trace amounts of water or acidic/basic impurities can catalyze decomposition. | Reagent and Solvent Quality Control: Use high-purity, dry solvents and reagents. Consider purifying solvents and reagents if inconsistencies persist. Fresh Reagent: Use a fresh bottle of this compound or re-purify the existing stock if degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and atmospheric carbon dioxide, which can contribute to hydrolysis over long-term storage. Keep it away from sources of ignition and incompatible materials like strong oxidizing agents, acids, and bases.[3]
Q2: What are the primary decomposition pathways for this compound?
A2: The primary decomposition pathway for this compound is hydrolysis, which is catalyzed by both acids and bases. This reaction yields cyclohexanol and carbonic acid, which is unstable and decomposes to carbon dioxide and water.[4][5] Another potential reaction is transesterification, where this compound reacts with alcohols in the presence of a catalyst (acid or base) to form a new carbonate and cyclohexanol.
Q3: Is this compound sensitive to light?
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound may not always be visually apparent. However, signs can include a change in color, the appearance of turbidity, or a change in the material's physical state. The most reliable way to assess degradation is through analytical methods such as GC, HPLC, or NMR to detect the presence of impurities like cyclohexanol.
Q5: With which common laboratory reagents is this compound incompatible?
A5: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances can lead to vigorous reactions and decomposition. It is also reactive towards strong nucleophiles.
Quantitative Stability Data
Specific quantitative stability data for this compound is limited in the literature. The following table provides representative data for the hydrolysis of a similar dialkyl carbonate, diethyl carbonate (DEC), to illustrate the influence of pH on stability. This data should be considered as an estimate, and specific testing for this compound is recommended for precise applications.
Table 1: Representative Hydrolysis Data for Diethyl Carbonate (DEC) at 25°C
| Condition | Half-life (t½) |
| pH 4 (Acidic) | ~ 100 days |
| pH 7 (Neutral) | ~ 2 years |
| pH 10 (Basic) | ~ 2 days |
Note: This data is illustrative for a related compound and the hydrolysis rate of this compound may differ due to steric and electronic effects.
Experimental Protocols
The following are example protocols for assessing the stability of aliphatic carbonates. These should be adapted and validated for this compound specifically.
Protocol 1: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition of this compound.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant mass loss is first observed.
Protocol 2: Hydrolytic Stability Assessment by HPLC
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Prepare buffer solutions at desired pH values (e.g., pH 4, 7, and 9).
-
Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile) of known concentration.
-
Add a small aliquot of the this compound stock solution to each buffer solution in a sealed vial to achieve a final concentration suitable for HPLC analysis.
-
Store the vials at a constant temperature (e.g., 25°C or 40°C).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each vial.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products (e.g., cyclohexanol).
-
Plot the concentration of this compound versus time for each pH to determine the rate of degradation.
Visualizations
This compound Decomposition Pathway
Caption: Hydrolysis of this compound.
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting Decision Tree.
Recommended Storage Logic
Caption: this compound Storage Protocol.
References
- 1. CAS 4427-97-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents | Chemical Engineering Transactions [cetjournal.it]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 16.2 Reactions of Acids and Bases – Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. youtube.com [youtube.com]
Managing moisture sensitivity of dicyclohexyl carbonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of dicyclohexyl carbonate.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to moisture?
A1: Yes, this compound is sensitive to moisture.[1] It is classified as a hygroscopic substance, meaning it can absorb moisture from the atmosphere.[2][3] Safety data sheets recommend storing it in a tightly closed container in a dry and well-ventilated place to prevent degradation.
Q2: What happens when this compound is exposed to water?
A2: Exposure to water can lead to the hydrolysis of this compound. This chemical reaction breaks down the carbonate ester into cyclohexanol (B46403) and carbon dioxide. This degradation can affect the purity of the material and the outcome of your experiments. The hydrolysis of dialkyl carbonates is known to be catalyzed by both acidic and basic conditions.[1]
Q3: How can I tell if my this compound has been compromised by moisture?
A3: Signs of moisture contamination and degradation can include a change in the physical appearance of the product (e.g., clumping of the solid), an unexpected pH of your reaction mixture, or inconsistent experimental results. Analytical techniques such as FTIR spectroscopy may show the presence of cyclohexanol, a key degradation product.
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its integrity, this compound should be stored in a cool, dry place in a tightly sealed container.[2] For long-term storage, using a desiccator with a suitable drying agent is recommended to minimize exposure to atmospheric moisture.[4]
Q5: Can I use this compound that has been accidentally exposed to air?
A5: If the exposure was minimal and brief, the material may still be usable. However, for applications requiring high purity, it is advisable to test the material for the presence of degradation products before use. For sensitive experiments, using a fresh, unopened container is the safest option.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action(s) |
| Inconsistent reaction yields or kinetics | Degradation of this compound due to moisture exposure, leading to lower effective concentration. | - Use a fresh, unopened container of this compound. - Dry the solvent and other reagents before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Unexpected side products in analysis (e.g., GC-MS, NMR) | Presence of cyclohexanol from the hydrolysis of this compound. | - Confirm the identity of the side product by comparing with a cyclohexanol standard. - Purify the this compound before use if contamination is suspected. |
| Solid this compound appears clumpy or caked | Absorption of atmospheric moisture.[3] | - While the material might be partially hydrolyzed, it may be possible to dry it under vacuum. However, for sensitive applications, it is recommended to use a new batch. |
| Difficulty in achieving a dry reaction environment | Inadequate drying of glassware or solvents. | - Oven-dry all glassware immediately before use. - Use freshly distilled or commercially available anhydrous solvents. - Employ molecular sieves to maintain dryness. |
Data on Moisture Sensitivity
| Condition | Relative Stability | Primary Degradation Products | Notes |
| Neutral pH (6-8), Room Temperature | High | Cyclohexanol, Carbon Dioxide | Slow degradation is expected over extended periods of exposure to moisture. |
| Acidic Conditions (pH < 6) | Low | Cyclohexanol, Carbon Dioxide | Hydrolysis is accelerated in the presence of acid catalysts.[1] |
| Basic Conditions (pH > 8) | Low | Cyclohexanol, Carbon Dioxide | Hydrolysis is significantly accelerated in the presence of base catalysts.[1] |
| Elevated Temperature (>40°C) | Moderate to Low | Cyclohexanol, Carbon Dioxide | Increased temperature will likely increase the rate of hydrolysis, especially in the presence of moisture. |
Disclaimer: This data is illustrative and based on the general behavior of dialkyl carbonates. Actual degradation rates for this compound may vary. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Stability Study of this compound under Humid Conditions
Objective: To evaluate the stability of this compound when exposed to a humid environment over time.
Materials:
-
This compound
-
Controlled humidity chamber
-
Analytical balance
-
GC-MS system
-
Anhydrous solvent (e.g., dichloromethane) for sample preparation
-
Cyclohexanol (as a standard)
Methodology:
-
Place a known quantity of this compound in an open container within a controlled humidity chamber (e.g., 75% relative humidity).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a small sample for analysis.
-
Accurately weigh the withdrawn sample and dissolve it in a known volume of anhydrous dichloromethane.
-
Prepare a calibration curve for cyclohexanol using the GC-MS system.
-
Analyze the this compound samples by GC-MS to quantify the amount of cyclohexanol present.
-
Monitor the appearance of the cyclohexanol peak and the decrease in the this compound peak over time to assess the rate of degradation.
Protocol 2: Quantification of Water Content using Karl Fischer Titration
Objective: To determine the water content in a sample of this compound.
Materials:
-
This compound
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Karl Fischer reagent
Methodology:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Titrate the solvent in the titration cell to a dry endpoint to eliminate background moisture.
-
Accurately weigh a sample of this compound.
-
Quickly introduce the sample into the titration cell.
-
Start the titration and record the amount of Karl Fischer reagent consumed to reach the endpoint.
-
Calculate the water content in the sample based on the titer of the reagent and the sample weight.
Visualizations
References
Technical Support Center: Dicyclohexyl Carbonate Stability in Reactions
Welcome to the technical support center for dicyclohexyl carbonate (DCC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and optimal performance of DCC in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (DCC) is a symmetrical carbonate ester of cyclohexanol (B46403). It is valued in organic synthesis as a less hazardous alternative to phosgene (B1210022) and its derivatives for the introduction of a carbonyl group. Its primary applications include the synthesis of carbamates, ureas, and other carbonates through reactions with amines, alcohols, and other nucleophiles. It is also used as a cross-linking agent in the production of polycarbonates.[1] DCC is generally considered to be a compound with low volatility and relatively high stability under ambient conditions.
Q2: What are the main factors that can cause this compound to decompose during a reaction?
The primary factors that can lead to the decomposition of this compound during a reaction are:
-
High Temperatures: Like many organic carbonates, DCC can be susceptible to thermal decomposition at elevated temperatures. While specific thermogravimetric analysis data for DCC is not widely published, it is known that related compounds like dimethyl carbonate can decompose at temperatures above 150°C.
-
Strongly Acidic or Basic Conditions: The stability of carbonate esters is significantly influenced by pH. Both strong acids and strong bases can catalyze the hydrolysis or transesterification of DCC, leading to its decomposition.[2]
-
Presence of Strong Nucleophiles: While DCC is intended to react with nucleophiles, highly reactive nucleophiles or prolonged reaction times can lead to side reactions and the formation of undesired byproducts.
-
Presence of Water: Moisture can lead to the hydrolysis of this compound, especially under acidic or basic conditions, yielding cyclohexanol and carbon dioxide.
Q3: What are the common decomposition byproducts of this compound?
The most common decomposition byproducts of this compound in the presence of nucleophiles (e.g., amines or alcohols) and/or water are:
-
Cyclohexanol: Formed from the hydrolysis or as a leaving group in substitution reactions.
-
Carbon Dioxide: A common byproduct of carbonate decomposition, especially under acidic conditions or at high temperatures.
-
Dicyclohexyl Ether: Can be formed as a side product in the dehydration of cyclohexanol, which can be a decomposition product of DCC.[3]
-
Urea derivatives (in the presence of amines): In reactions with amines to form carbamates, side reactions can lead to the formation of N,N'-dicyclohexylurea if the reaction conditions are not optimized.
Q4: How can I minimize the decomposition of this compound in my reactions?
To minimize decomposition, consider the following:
-
Temperature Control: Conduct reactions at the lowest effective temperature. If high temperatures are necessary, minimize the reaction time.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction mechanism. If a base is needed, consider using a milder, non-nucleophilic base.
-
Inert Atmosphere: For reactions sensitive to oxidation or moisture, particularly at elevated temperatures, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Solvent Choice: Use dry, aprotic solvents to minimize hydrolysis. Protic solvents can participate in transesterification side reactions.[4][5]
-
Catalyst Selection: If a catalyst is required, choose one that is selective for the desired reaction and has low activity towards carbonate decomposition. For carbamate (B1207046) synthesis, certain zinc salts have been shown to increase the rate of carbamylation while decreasing byproduct formation.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product | Decomposition of DCC: The reaction conditions (e.g., high temperature, presence of acid/base) may be causing the this compound to degrade before it can react. | - Lower the reaction temperature and extend the reaction time if necessary.- If a base is used, switch to a milder, non-nucleophilic base.- Ensure all reagents and solvents are dry. |
| Side reactions: DCC may be participating in unintended reactions, such as transesterification with a solvent or reacting with impurities. | - Use a high-purity grade of DCC.- Switch to an aprotic solvent if a protic solvent is being used.- Analyze the crude reaction mixture to identify byproducts and adjust conditions to minimize their formation. | |
| Formation of cyclohexanol as a major byproduct | Hydrolysis of DCC: The presence of water in the reaction mixture is likely causing the hydrolysis of the this compound. | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Run the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture. |
| Transesterification with a protic solvent: If a protic solvent like an alcohol is used, it can react with DCC to form cyclohexanol and a new carbonate. | - Switch to an aprotic solvent. | |
| Reaction is sluggish or does not go to completion | Insufficient activation of DCC: this compound can be sterically hindered and may require activation for reactions with weaker nucleophiles. | - Consider the use of a suitable catalyst, such as a Lewis acid or a specific transesterification catalyst, to facilitate the reaction.[7][8] Be mindful that the catalyst should not promote decomposition.- A moderate increase in temperature may be necessary, but this should be balanced against the risk of decomposition. |
| Formation of unknown byproducts | Complex decomposition pathways: At elevated temperatures or under harsh conditions, DCC may undergo more complex degradation reactions. | - Lower the reaction temperature.- Use analytical techniques such as GC-MS or LC-MS to identify the byproducts. Understanding the structure of the byproducts can provide clues about the decomposition pathway and how to prevent it. |
Experimental Protocols
General Protocol for Carbamate Synthesis with Minimized DCC Decomposition
This protocol provides a general method for the synthesis of a carbamate from an amine and this compound, with an emphasis on minimizing the decomposition of DCC.
Materials:
-
This compound (high purity)
-
Amine
-
Anhydrous aprotic solvent (e.g., Toluene, THF, or Acetonitrile)
-
Mild, non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA), if necessary
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the amine and the anhydrous aprotic solvent.
-
Addition of Reagents: If a base is required, add it to the amine solution. Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. It is recommended to start at a lower temperature (e.g., 50-60°C) and monitor the reaction progress by TLC or LC-MS. The temperature can be gradually increased if the reaction is slow, but it is advisable not to exceed 120°C to minimize thermal decomposition. For reactions with less reactive amines like cyclohexylamine, higher temperatures (e.g., up to 170°C) might be necessary, but this increases the risk of side reactions.[9]
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The work-up procedure will depend on the properties of the product but typically involves washing with a dilute aqueous acid (to remove the base and unreacted amine), followed by a brine wash, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and removal of the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Visualizing Decomposition and Reaction Pathways
Decomposition Pathways of this compound
The following diagram illustrates the primary decomposition pathways for this compound under common reaction conditions.
Caption: Potential decomposition pathways of this compound.
Experimental Workflow for Minimizing DCC Decomposition
This workflow outlines the decision-making process for setting up a reaction with this compound to minimize its decomposition.
Caption: Decision workflow for optimizing reactions with DCC.
References
- 1. CAS 4427-97-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents | Chemical Engineering Transactions [cetjournal.it]
- 3. Preparation of cyclohexene from cyclohexanol. [wwwchem.uwimona.edu.jm]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US6133473A - Synthesis of carbamate compounds - Google Patents [patents.google.com]
- 7. Lewis acid catalyzed tandem difunctionalization/fragmentation reactions of bicyclobutanes: access to 2-vinylidenyl 1,4-dicarbonyl compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Polyurethane - Wikipedia [en.wikipedia.org]
- 9. ionike.com [ionike.com]
Validation & Comparative
A Comparative Guide to Dicyclohexyl Carbonate and Triphosgene for Carbonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the carbonylation reaction—the introduction of a carbonyl group (C=O) into a molecule—is a fundamental transformation for constructing key functional groups such as carbonates, carbamates, and ureas. Historically, this chemistry has been dominated by the use of highly toxic phosgene (B1210022) gas. To mitigate the significant handling risks associated with phosgene, solid surrogates have been developed. This guide provides a detailed, data-driven comparison of two such alternatives: the widely-used but hazardous triphosgene (B27547) (bis(trichloromethyl) carbonate) and the less common dicyclohexyl carbonate.
Overview and Physicochemical Properties
Triphosgene has been firmly established as a convenient and versatile solid substitute for phosgene, enabling a vast array of carbonylation reactions.[1] It is a stable crystalline solid, which allows for easier handling and measurement compared to gaseous phosgene.[1] In contrast, this compound is primarily documented as a solvent or a cross-linking agent in polymer manufacturing, with limited application as a general carbonylation reagent in the available scientific literature.[2][3]
The significant disparity in their application is rooted in their chemical reactivity and safety profiles, as detailed in the table below.
Table 1: Comparison of Physicochemical and Safety Properties
| Property | This compound | Triphosgene (BTC) |
| CAS Number | 4427-97-8[4] | 32315-10-9[5] |
| Chemical Formula | C₁₃H₂₂O₃[4] | C₃Cl₆O₃[5] |
| Molecular Weight | 226.31 g/mol [4] | 296.75 g/mol [5] |
| Physical State | Solid / Liquid[4] | Crystalline Solid[1] |
| Melting Point | 43-44 °C[4] | ~80 °C[1] |
| Boiling Point | 340.2 °C[4] | 203-206 °C (decomposes)[1] |
| Safety Profile | Generally considered to have a low toxicity profile.[3] Specific GHS hazard data is not readily available. | Extremely Hazardous. Fatal if inhaled. Causes severe skin burns and eye damage. Lachrymator.[6] |
| Handling | Standard laboratory precautions. | Must be handled in a well-ventilated chemical fume hood with extensive personal protective equipment (PPE). Decomposes to phosgene upon heating or contact with moisture/nucleophiles.[5][6][7] |
Reaction Mechanisms and Workflow
The fundamental difference in reactivity between the two agents is illustrated by their reaction pathways. Triphosgene serves as an in situ source of phosgene, while this compound would theoretically react directly with nucleophiles.
Triphosgene Reaction Pathway
Triphosgene's utility stems from its controlled decomposition into three equivalents of highly electrophilic phosgene, which is the active carbonylating species. This decomposition can be initiated by heat or, more commonly, by nucleophiles.
This compound Reaction Pathway (Postulated)
For this compound to act as a carbonylating agent, a direct nucleophilic acyl substitution would be required. In this hypothetical pathway, the nucleophile attacks the carbonyl carbon, leading to the displacement of a cyclohexanol (B46403) or cyclohexoxide leaving group. The significantly lower electrophilicity of the carbonyl carbon and the poorer leaving group potential of cyclohexoxide compared to chloride likely account for its much-reduced reactivity.
Performance in Carbonylation Reactions
The performance of a reagent is best judged by its reaction scope and efficiency. The following tables summarize the documented applications and yields for both reagents in the synthesis of carbonates, carbamates, and ureas.
Synthesis of Carbonates from Alcohols
Table 2: Performance Comparison in Carbonate Synthesis
| Reagent | Substrate Examples | Conditions | Yield | Reference |
| Triphosgene | Diisononyl tartarate | Pyridine, solvent | Good | [1] |
| Various diols (cyclic carbonates) | Base, solvent | Good to Excellent | [1] | |
| This compound | Not a common application. | No representative examples found in the searched literature for this transformation. | - | - |
Synthesis of Carbamates from Alcohols and Amines
Table 3: Performance Comparison in Carbamate Synthesis
| Reagent | Substrate Examples | Conditions | Yield | Reference | | :--- | :--- | :--- | :--- |[1] | | Triphosgene | Primary/secondary alcohols and amines | Triethylamine (B128534), CH₂Cl₂ or THF | Generally Good to Excellent |[1][8] | | | 1,2-aminoalcohols (cyclic carbamates) | Triethylamine, solvent | Good |[1] | | This compound | Not a common application. | No representative examples found in the searched literature for this transformation. | - | - |
Synthesis of Ureas from Amines
Table 4: Performance Comparison in Urea Synthesis
| Reagent | Substrate Examples | Conditions | Yield | Reference |
| Triphosgene | Symmetrical (from one amine) | Triethylamine, CH₂Cl₂ or ACN | Good to Excellent | [1][5] |
| Unsymmetrical (sequential addition of two amines) | Triethylamine, solvent | Good | [1] | |
| This compound | Not a common application. | No representative examples found in the searched literature for this transformation. | - | - |
The data clearly indicates that triphosgene is a highly effective and general reagent for a wide range of carbonylation reactions. In stark contrast, this compound is not an established reagent for these common transformations, and its utility in this context appears to be undocumented in peer-reviewed literature.
Experimental Protocols
The practical utility of a reagent is best understood through a detailed experimental procedure.
Key Experiment: Synthesis of a Carbamate using Triphosgene
This protocol is a representative procedure for the synthesis of a carbamate from an alcohol and an amine.
Objective: To synthesize an N,O-disubstituted carbamate.
Materials:
-
Alcohol (1.0 equiv)
-
Amine (1.05 equiv)
-
Triphosgene (0.35-0.40 equiv)
-
Triethylamine (TEA) or Pyridine (2.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Standard glassware (flame-dried)
Protocol:
-
WARNING: Triphosgene is extremely toxic and moisture-sensitive. This entire procedure must be conducted in a certified, high-flow chemical fume hood. Appropriate PPE, including a lab coat, safety goggles, and dual-layer gloves (nitrile and vinyl), is mandatory.[6]
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a gas inlet for an inert atmosphere (Argon or Nitrogen).
-
Dissolve the alcohol (1.0 equiv) and amine (1.05 equiv) in anhydrous CH₂Cl₂.
-
Add triethylamine (2.1 equiv) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
While vigorously stirring, add triphosgene (0.36 equiv) to the mixture in small portions over 30-45 minutes.[6] CAUTION: The reaction can be exothermic. Monitor the internal temperature closely and maintain it below 5 °C during the addition.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica (B1680970) gel to yield the pure carbamate.
Key Experiment: Synthesis of a Carbamate using this compound
Due to the lack of established procedures in the scientific literature for using this compound as a general carbonylating agent for carbamate synthesis, a representative experimental protocol cannot be provided. This absence of data is a critical finding and underscores the compound's limited utility for this purpose compared to triphosgene.
Summary and Conclusion
The comparison between this compound and triphosgene for carbonylation reactions reveals a clear distinction between a niche chemical and a hazardous but powerful synthetic workhorse.
Table 5: Summary of Advantages and Disadvantages
| Feature | This compound | Triphosgene |
| Reactivity | Disadvantage: Very low reactivity for general carbonylation. Not an established reagent. | Advantage: High reactivity, equivalent to phosgene, enabling a wide range of transformations.[9] |
| Versatility | Disadvantage: Very limited scope. | Advantage: Highly versatile for synthesizing carbonates, carbamates, ureas, isocyanates, chloroformates, etc.[1] |
| Safety & Handling | Advantage: Significantly safer profile with reportedly low toxicity.[3] | Disadvantage: Extremely toxic and hazardous. Requires stringent safety protocols and specialized handling.[6] |
| Byproducts | Cyclohexanol (relatively benign) | HCl, CO₂ (requires base to scavenge acid) |
| Availability | Commercially available. | Commercially available.[7] |
| Cost | Generally moderate. | Relatively inexpensive for its reactivity. |
| Literature Support | Disadvantage: Virtually no literature supporting its use as a general carbonylation agent. | Advantage: Extensive and well-documented use in thousands of publications. |
This compound, based on available evidence, is not a viable or practical alternative to triphosgene for general carbonylation reactions. Its low reactivity prevents it from being a useful tool for these critical synthetic transformations. While its favorable safety profile is attractive, its lack of efficacy renders it unsuitable for most carbonylation applications in a research or development setting. The choice of reagent must balance safety with chemical reactivity, and in this comparison, the two compounds occupy opposite ends of that spectrum.
References
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 4427-97-8 | FD142457 | Biosynth [biosynth.com]
- 3. CAS 4427-97-8: this compound | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. Triphosgene [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. EP2447255A1 - Process for the synthesis of cyclic carbamates - Google Patents [patents.google.com]
Dicyclohexyl Carbonate: A Superior Dialkyl Carbonate for Specialized Applications
For researchers, scientists, and drug development professionals, the choice of reagents is critical to experimental success. In the realm of dialkyl carbonates, dicyclohexyl carbonate (DCC) emerges as a compound with distinct advantages over its more common counterparts, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC). These benefits, primarily stemming from its unique molecular structure, include significantly lower volatility, enhanced thermal stability, and the potential to impart desirable properties to polymers. This guide provides a comprehensive comparison of this compound with other dialkyl carbonates, supported by available data and experimental insights.
Physical and Chemical Properties: A Comparative Overview
The most immediate advantage of this compound lies in its physical properties, which are directly attributable to its higher molecular weight and the presence of two cyclohexyl rings. These structural features result in a significantly lower volatility compared to linear dialkyl carbonates like DMC and DEC.
| Property | This compound (DCC) | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) |
| Molecular Formula | C₁₃H₂₂O₃ | C₃H₆O₃ | C₅H₁₀O₃ |
| Molecular Weight ( g/mol ) | 226.31 | 90.08 | 118.13 |
| Physical State at RT | Solid | Liquid | Liquid |
| Melting Point (°C) | 43-44 | 2-4 | -43 |
| Boiling Point (°C) | 340.2 | 90 | 125.9 |
| Density (g/cm³) | 1.04 | 1.07 | 0.975 |
| Flash Point (°C) | 126 | 17 | 25 |
The substantially higher boiling and flash points of DCC make it a safer alternative in high-temperature applications, reducing the risks associated with flammable vapors. Its solid state at room temperature can also be advantageous for handling and storage.
Applications in Polymer Chemistry: Enhancing Material Properties
This compound serves as a valuable monomer in the synthesis of polycarbonates. The incorporation of the bulky, rigid cyclohexyl groups into the polymer backbone can significantly influence the material's properties.
While direct comparative studies on the performance of polycarbonates synthesized from DCC versus DMC or DEC are limited, the introduction of alicyclic structures into polycarbonate chains is known to enhance several key characteristics:
-
Increased Glass Transition Temperature (Tg): The rigidity of the cyclohexyl ring restricts segmental motion of the polymer chains, leading to a higher Tg. This translates to improved thermal stability and a higher heat deflection temperature for the resulting polycarbonate. For instance, standard bisphenol A polycarbonate typically exhibits a Tg of around 147-150.5°C.[1][2] Poly(cyclohexene carbonate) has a reported Tg of 115°C.[3]
-
Enhanced Mechanical Strength: The rigid cyclohexyl moieties can contribute to a higher tensile strength and modulus of elasticity in the polycarbonate. Standard polycarbonates exhibit a tensile strength of over 60 MPa and a Young's modulus in the range of 2.2-2.4 GPa.[4][5]
-
Improved Hydrolytic Stability: The hydrophobic nature of the cyclohexyl groups can increase the resistance of the polycarbonate to hydrolysis, a critical factor for materials intended for use in humid environments or for biomedical applications.
The synthesis of polycarbonates from dialkyl carbonates typically proceeds via a melt transesterification reaction with a diol, such as bisphenol A. The general reaction scheme is illustrated below.
Caption: General scheme for polycarbonate synthesis via transesterification.
This compound in Protecting Group Chemistry
In the intricate world of multi-step organic synthesis, protecting groups are indispensable tools for masking the reactivity of certain functional groups. This compound offers potential as a precursor for the cyclohexyloxycarbonyl (Choc) protecting group, particularly for amines.
The Hoc (cyclohexyloxycarbonyl) group, a derivative of this compound, has been utilized in peptide synthesis for the protection of amine functionalities.[6] Its key advantage lies in its stability profile:
-
Base Stability: The Hoc group is highly resistant to basic conditions, making it orthogonal to other protecting groups that are removed with bases, such as the Fmoc group.[6]
-
Acid Lability: It can be cleaved under strong acidic conditions, typically with hydrogen fluoride (B91410) (HF).[6]
This orthogonal stability allows for selective deprotection strategies in complex syntheses. While its application for protecting alcohols is not as extensively documented, the general principles of carbonate protecting groups suggest its viability. The formation of a cyclohexyloxycarbonyl-protected alcohol would proceed via reaction of the alcohol with a suitable chloroformate or by transesterification with this compound.
The cleavage of such a group would likely require strong acidic or basic conditions, depending on the overall molecular structure. The bulky cyclohexyl groups may also confer a degree of steric hindrance, potentially influencing the rate of both introduction and removal of the protecting group.
Caption: Proposed workflow for alcohol protection using a Choc group.
Experimental Protocols
Synthesis of Polycarbonate via Melt Transesterification
This protocol describes a general procedure for the synthesis of polycarbonates from a dialkyl carbonate and a diol.
-
Reactant Preparation: The diol (e.g., bisphenol A) and this compound are dried under vacuum at a temperature above their melting points to remove any residual moisture.
-
Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with the diol, this compound (in a slight molar excess), and a transesterification catalyst (e.g., a titanium or tin-based catalyst).
-
First Stage (Oligomerization): The reaction mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C. The reaction is allowed to proceed for 1-2 hours, during which the byproduct, cyclohexanol, is distilled off.
-
Second Stage (Polycondensation): The temperature is gradually increased to 250-300°C, and a vacuum is slowly applied to the system to remove the last traces of cyclohexanol and drive the polymerization reaction to completion.
-
Product Isolation: Once the desired melt viscosity is achieved, the reaction is stopped, and the molten polycarbonate is extruded, cooled, and pelletized.
Protection of an Amine with the Hoc Group
This protocol outlines the general steps for the protection of a primary or secondary amine using a cyclohexyloxycarbonyl group.
-
Reagent Preparation: The amine substrate is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran.
-
Reaction Setup: The solution is cooled in an ice bath, and a base (e.g., triethylamine (B128534) or pyridine) is added.
-
Introduction of Protecting Group: Cyclohexyl chloroformate is added dropwise to the cooled solution with stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Cleavage of the Hoc Protecting Group
-
Reaction Setup: The Hoc-protected substrate is placed in a suitable reaction vessel (e.g., a Teflon-lined autoclave for HF).
-
Cleavage: Anhydrous hydrogen fluoride (HF) is carefully added at a low temperature (e.g., 0°C). A scavenger, such as anisole, is often added to trap the carbocations generated during the reaction.
-
Reaction Quenching and Isolation: After the reaction is complete, the HF is carefully removed by evaporation under a stream of nitrogen. The residue is then dissolved in a suitable solvent and washed to remove any remaining acid and byproducts. The deprotected product is then isolated and purified.
Conclusion
This compound presents a compelling alternative to other dialkyl carbonates in applications where low volatility, high thermal stability, and the introduction of rigid, alicyclic structures are desired. Its utility as a monomer for high-performance polycarbonates and as a precursor for a robust, base-stable protecting group in organic synthesis highlights its potential for advancing materials science and drug development. While more direct comparative studies are needed to fully quantify its advantages in all applications, the available data and established chemical principles strongly support its consideration for specialized and demanding chemical processes.
References
- 1. pom-material.com [pom-material.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Polycarbonate [chembk.com]
- 5. PC: Polycarbonate - NETZSCH Polymers [polymers.netzsch.com]
- 6. Tensile Strength of Polycarbonate - Properties of Polycarbonate Sheeting [acplasticsinc.com]
Confirming the Structure of Dicyclohexyl Carbonate: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of dicyclohexyl carbonate against other common carbonate alternatives. Detailed experimental protocols and comparative data are presented to aid in the unambiguous identification of this compound.
Spectroscopic Data Comparison
The confirmation of the this compound structure relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected spectroscopic data for this compound alongside two common alternatives: diphenyl carbonate and dibenzyl carbonate.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
| This compound | O-CH (cyclohexyl) | ~4.6 | Multiplet |
| CH₂ (cyclohexyl) | ~1.2-1.9 | Multiplets | |
| Diphenyl Carbonate | Ar-H | ~7.2-7.4 | Multiplet |
| Dibenzyl Carbonate | Ar-H | ~7.3-7.4 | Multiplet |
| O-CH₂ | ~5.2 | Singlet |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ) ppm |
| This compound | C=O | ~155 |
| O-CH | ~78 | |
| CH₂ | ~23, 25, 31 | |
| Diphenyl Carbonate | C=O | ~152 |
| Ar-C (ipso) | ~151 | |
| Ar-CH | ~121, 126, 129 | |
| Dibenzyl Carbonate | C=O | ~155 |
| Ar-C (ipso) | ~135 | |
| Ar-CH | ~128-129 | |
| O-CH₂ | ~70 |
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| This compound | C=O Stretch | ~1740 |
| C-O Stretch | ~1260 | |
| C-H (sp³) Stretch | ~2850-2950 | |
| Diphenyl Carbonate | C=O Stretch | ~1775 |
| C-O Stretch | ~1210 | |
| C-H (sp²) Stretch | ~3050-3100 | |
| Dibenzyl Carbonate | C=O Stretch | ~1744 |
| C-O Stretch | ~1260 | |
| C-H (sp³) Stretch | ~2900-3000 | |
| C-H (sp²) Stretch | ~3030-3090 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| This compound | 226 | 144, 83, 67, 55 |
| Diphenyl Carbonate | 214 | 121, 94, 77, 65, 51 |
| Dibenzyl Carbonate | 242 | 108, 91, 79, 65 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
The spectrum is typically recorded as percent transmittance or absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction:
-
Direct Infusion or GC-MS: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The sample is injected into the GC, separated, and then introduced into the mass spectrometer. For less volatile solids, direct insertion probe may be used.
Data Acquisition (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
-
The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic techniques.
This comprehensive approach, combining NMR, IR, and Mass Spectrometry, provides a robust and reliable method for the unambiguous structural confirmation of this compound, allowing researchers to proceed with confidence in their synthetic and developmental endeavors.
A Comparative Guide to Validated Analytical Methods for Dicyclohexyl Carbonate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods suitable for the accurate quantification of dicyclohexyl carbonate. The selection of an appropriate analytical method is critical for ensuring product quality, stability, and regulatory compliance in drug development and manufacturing. This document outlines two primary analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), and presents a detailed comparison of their performance based on established validation parameters for analogous carbonate esters.
The analysis of this compound is essential for quality control, stability studies, and formulation development.[1] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are the most promising analytical techniques for this purpose.[1]
Method Comparison
The choice between GC-FID and HPLC for the quantification of this compound will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation.[1] GC methods are often simpler and faster for volatile and thermally stable compounds, while HPLC is more suitable for a wider range of compounds, including those that are thermally labile or non-volatile.[1]
The following tables summarize the typical performance characteristics of GC and HPLC methods based on the analysis of structurally related carbonate esters. These values provide an expected range of performance for methods adapted to this compound.
Table 1: Gas Chromatography (GC-FID) Performance Data for Carbonate Ester Analysis
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | >0.9995[2] |
| Range | 10 - 500 mg/L[2] |
| Precision (%RSD) | < 1.5% for peak area[2] |
| Limit of Detection (LOD) | < 0.5 mg/L[2] |
| Limit of Quantification (LOQ) | < 1.6 mg/L[2] |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data for Carbonate Ester Analysis
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | > 0.99[3] |
| Range | 50 - 2000 ng/mL[3] |
| Precision (%RSD) | Typically ≤ 2.0% |
| Limit of Detection (LOD) | Method dependent, can be in the low µg/g range |
| Limit of Quantification (LOQ) | Method dependent, can be in the low µg/g range |
Experimental Protocols
Detailed methodologies for GC and HPLC analysis of carbonate esters are outlined below. These protocols can serve as a starting point for developing a specific method for this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the direct analysis of volatile and thermally stable carbonate esters.
1. Sample Preparation:
-
Dissolve a precisely weighed sample of this compound in a suitable solvent (e.g., Dichloromethane (DCM)) to achieve a known concentration within the calibrated range.[2]
-
For complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte.
2. GC-FID Conditions:
-
Column: A capillary column suitable for separating carbonate esters, such as an Agilent J&W HP-5ms Ultra Inert column (30 m x 0.25 mm, 0.25 µm).[2]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).[1]
-
Oven Temperature Program:
-
Detector: Flame Ionization Detector (FID) at 280 °C.[4]
-
Injection Volume: 0.2 - 1 µL with a split ratio (e.g., 25:1).[4]
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection
This method is versatile and can be adapted for this compound, especially if it is part of a complex, non-volatile mixture.
1. Sample Preparation:
-
Accurately weigh a sample and dissolve it in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724), methanol/water mixture) to a known concentration.[3][5]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1][5]
2. HPLC Conditions:
-
Column: A C8 or C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C8, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 0.5 - 1.0 mL/min.[1]
-
Column Temperature: 30 - 35 °C.[1]
-
Detector:
-
UV/Vis: Wavelength set to a region where this compound has absorbance (e.g., around 205 nm for similar compounds without strong chromophores).
-
MS: For higher specificity and sensitivity, a mass spectrometer can be used.
-
-
Injection Volume: 5 - 20 µL.[1]
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.
Caption: A typical workflow for analytical method validation.
Conclusion
Both Gas Chromatography with Flame Ionization Detection and High-Performance Liquid Chromatography are powerful and versatile techniques that can be successfully adapted for the analysis of this compound.[1] The choice between GC and HPLC will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.[1] The provided performance data and experimental protocols for analogous compounds offer a solid foundation for developing and validating a robust analytical method for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Efficacy of Dicyclohexyl Carbonate in Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dicyclohexyl carbonate (DCC) and other common cross-linking agents. The selection of an appropriate cross-linking chemistry is a critical step in various applications, including peptide synthesis, bioconjugation, and the development of diagnostics and therapeutics. This document delves into the mechanisms, efficacy, and experimental protocols for DCC and its alternatives to aid in making informed decisions for specific research and development needs.
Introduction to Cross-Linking Agents
Cross-linking is the process of chemically joining two or more molecules by a covalent bond. Cross-linking agents are molecules that contain two or more reactive ends capable of attaching to specific functional groups on proteins, peptides, or other molecules. The choice of a cross-linker depends on several factors, including the target functional groups, the desired stability of the linkage, and the reaction environment. This guide focuses on comparing this compound, a carbodiimide (B86325) cross-linker, with other widely used agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), glutaraldehyde (B144438), and N-hydroxysuccinimide (NHS) esters.
Mechanism of Action: this compound (DCC)
DCC is a carbodiimide that facilitates the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the insoluble byproduct, N,N'-dicyclohexylurea (DCU)[1]. Due to its insolubility in water, DCC is primarily used in non-aqueous, organic solvents and is a cornerstone reagent in solid-phase peptide synthesis (SPPS)[1][2].
Quantitative Comparison of Cross-Linking Agents
The efficacy of a cross-linking agent can be evaluated based on various parameters, including reaction yield, reaction rate, and the stability of the resulting cross-linked product. The following tables summarize the available quantitative data comparing DCC with other common cross-linking agents.
Table 1: Performance Comparison of Carbodiimide Cross-linkers
| Feature | This compound (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, DMF)[2][3] | Water-soluble[3] |
| Primary Application | Solid-phase peptide synthesis, organic synthesis[1][3] | Bioconjugation in aqueous media, protein cross-linking[3] |
| Byproduct | Insoluble N,N'-dicyclohexylurea (DCU)[3] | Water-soluble urea (B33335) derivative |
| Reaction Environment | Anhydrous organic solvents[3] | Aqueous buffers (pH 4.5-7.5)[3] |
| Amide Synthesis Yield (from electron-deficient amine) | 13% (alone), 51% (with HOBt) | 11-19% (alone), 72% (with HOBt/DMAP) |
Table 2: Comparative Efficacy of Different Classes of Cross-linking Agents
| Cross-linking Agent | Class | Relative Effectiveness (Saturating Conc.)¹ | Relative Reaction Rate (Optimal pH)¹ | Notes |
| Glutaraldehyde (GA) | Aldehyde | GA > PA > EDC > GP > MG >> LT | PA = GA > EDC > GP > MG >> LT | Highly efficient but can be toxic to cells[4]. |
| Proanthocyanidin (PA) | Natural Polyphenol | GA > PA > EDC > GP > MG >> LT | PA = GA > EDC > GP > MG >> LT | Biocompatible alternative to glutaraldehyde[5]. |
| EDC | Carbodiimide | GA > PA > EDC > GP > MG >> LT | PA = GA > EDC > GP > MG >> LT | Water-soluble, widely used in bioconjugation[3]. |
| Genipin (B1671432) (GP) | Natural Product | GA > PA > EDC > GP > MG >> LT | PA = GA > EDC > GP > MG >> LT | Biocompatible and less cytotoxic than glutaraldehyde. |
| Methylglyoxal (MG) | Aldehyde | GA > PA > EDC > GP > MG >> LT | PA = GA > EDC > GP > MG >> LT | |
| L-threose (LT) | Sugar | GA > PA > EDC > GP > MG >> LT | PA = GA > EDC > GP > MG >> LT |
¹Data from a comparative study on cross-linking of proteinaceous matrices[4]. The study evaluated the ability of collagenase to digest cross-linked tissue samples as a measure of cross-linking extent.
Experimental Protocols
Detailed methodologies for key cross-linking experiments are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using DCC
This protocol describes a general cycle for adding an amino acid during solid-phase peptide synthesis using DCC as the coupling agent.
Materials:
-
Fmoc-protected amino acid
-
Peptide-resin with a free amino group
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution in DMF (for Fmoc deprotection)
Procedure:
-
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed by treatment with a piperidine solution in DMF.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove the piperidine and cleaved Fmoc group.
-
Coupling: a. The Fmoc-protected amino acid to be added is dissolved in DMF. HOBt can be added to this solution. b. DCC, dissolved in DMF, is added to the amino acid solution to activate the carboxyl group. c. The activated amino acid solution is added to the resin, and the mixture is agitated to allow the coupling reaction to proceed.
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Protocol 2: Protein Cross-linking using Glutaraldehyde
This protocol provides a general procedure for cross-linking proteins using glutaraldehyde.
Materials:
-
Protein solution (50-100 µg in 100 µL)
-
20 mM HEPES buffer, pH 7.5
-
Freshly prepared 2.3% glutaraldehyde solution
-
1 M Tris-HCl, pH 8.0 (for quenching)
Procedure:
-
Reaction Setup: The protein solution is prepared in 20 mM HEPES buffer. Buffers containing primary amines, such as Tris, should be avoided in the reaction mixture[6].
-
Cross-linking: Add 5 µL of the 2.3% glutaraldehyde solution to the protein solution[6].
-
Incubation: Incubate the reaction mixture for 2 to 5 minutes at 37°C[6]. The incubation time may need to be optimized depending on the proteins and desired degree of cross-linking.
-
Quenching: Terminate the reaction by adding 10 µL of 1 M Tris-HCl, pH 8.0[6].
-
Analysis: The cross-linked products can be analyzed by SDS-PAGE to observe the formation of higher molecular weight species.
Protocol 3: Protein Labeling with N-Hydroxysuccinimide (NHS) Esters
This protocol outlines a general method for labeling proteins with NHS esters.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[7]
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: The protein should be in a buffer that does not contain primary amines. The pH of the protein solution should be adjusted to 8.3-8.5 for optimal reaction efficiency[7].
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution[7].
-
Labeling Reaction: Add the NHS ester stock solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C[7].
-
Quenching (Optional): The reaction can be stopped by adding a quenching solution containing primary amines.
-
Purification: The labeled protein is purified from excess unreacted label and byproducts using a desalting or gel filtration column.
Visualizing the Workflow: Solid-Phase Peptide Synthesis
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis (SPPS), a primary application of this compound.
Caption: Workflow of a single amino acid addition cycle in Solid-Phase Peptide Synthesis (SPPS).
Conclusion
This compound remains a highly effective and widely used cross-linking agent, particularly in the realm of non-aqueous organic synthesis and solid-phase peptide synthesis. Its primary advantages are its high reactivity in organic solvents and the insolubility of its byproduct, which can simplify purification. However, for applications in aqueous environments, such as the cross-linking of proteins in biological buffers, water-soluble carbodiimides like EDC are the preferred choice. Other agents like glutaraldehyde offer high cross-linking efficiency but may introduce cytotoxicity, leading to the exploration of more biocompatible alternatives such as genipin and proanthocyanidins. The selection of the optimal cross-linking agent is therefore highly dependent on the specific application, requiring careful consideration of the reaction environment, desired product characteristics, and biocompatibility.
References
- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. Dicyclohexylcarbodiimide | PPTX [slideshare.net]
- 3. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fgsc.net [fgsc.net]
- 7. benchchem.com [benchchem.com]
Dicyclohexyl Carbonate: A Greener Alternative to Traditional Reagents in Chemical Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ongoing pursuit of sustainable and safer laboratory practices, the chemical industry is increasingly scrutinizing the environmental impact of traditional reagents. This guide provides a comprehensive environmental impact assessment of dicyclohexyl carbonate compared to hazardous and toxic reagents like phosgene (B1210022), diphosgene, triphosgene (B27547), and carbonyldiimidazole, which are commonly used in the synthesis of carbamates and ureas. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to equip researchers with the necessary information to make informed decisions towards adopting greener chemical methodologies.
Executive Summary
This compound emerges as a significantly safer and more environmentally benign alternative to traditional reagents for key chemical transformations. While traditional reagents like phosgene and its derivatives are highly effective, they pose severe health risks and contribute to significant environmental waste. In contrast, this compound offers a favorable safety profile, contributes to higher atom economy, and generates less hazardous waste streams, aligning with the principles of green chemistry. This guide demonstrates that transitioning to this compound can enhance laboratory safety and reduce the environmental footprint of chemical synthesis without compromising efficiency.
Quantitative Comparison of Reagents
The following tables provide a summary of key environmental and safety metrics for this compound and its traditional counterparts.
| Reagent | Formula | Molecular Weight ( g/mol ) | Physical State at STP | Primary Hazards |
| This compound | C₁₃H₂₂O₃ | 226.31 | Liquid/Solid | Low toxicity |
| Phosgene | COCl₂ | 98.92 | Gas | Extremely toxic, corrosive[1] |
| Diphosgene | C₂Cl₄O₂ | 197.83 | Liquid | Very toxic, corrosive[2][3] |
| Triphosgene | C₃Cl₆O₃ | 296.75 | Solid | Very toxic, corrosive[4][5] |
| Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | Solid | Harmful, corrosive[6] |
| Reagent | Acute Toxicity (Oral LD₅₀, Rat) | Acute Toxicity (Inhalation LC₅₀, Rat) | Key Safety Recommendations |
| This compound | No data available | No data available | Handle in accordance with good industrial hygiene and safety practices. |
| Phosgene | Not applicable (gas) | 5 ppm (30 min) | Use only in a well-ventilated area with appropriate respiratory protection.[1] |
| Diphosgene | Fatal if swallowed | Fatal if inhaled | Handle in a chemical fume hood with extreme caution.[2][3] |
| Triphosgene | > 2,000 mg/kg | 0.005 mg/l (4 h) | Avoid dust formation and inhalation.[4] |
| Carbonyldiimidazole (CDI) | 1,071 mg/kg | No data available | Avoid contact with skin and eyes.[6] |
| Reaction Type | Reagent | Atom Economy (%) | E-Factor (approx.) | Waste Products |
| Carbamate (B1207046) Synthesis | This compound | ~100% | <1 | Cyclohexanol (recyclable) |
| Carbamate Synthesis | Phosgene | <50% | >5 | HCl, excess phosgene |
| Urea Synthesis | Carbonyldiimidazole (CDI) | Variable | >1 | Imidazole |
Note: Atom economy and E-factor are highly dependent on the specific reaction and substrates used. The values presented are illustrative.
Environmental Impact and Green Chemistry Metrics
The principles of green chemistry prioritize the reduction of waste and the use of less hazardous materials. This compound aligns well with these principles, particularly in the context of atom economy and E-factor .
Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are desirable as they generate minimal waste. The synthesis of carbamates from this compound and an amine can theoretically achieve 100% atom economy, as all atoms from the reactants are incorporated into the product and a recyclable co-product (cyclohexanol). In contrast, traditional methods using phosgene have significantly lower atom economies due to the formation of hydrochloric acid as a byproduct.
E-Factor (Environmental Factor) is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process. Phosgene-based syntheses typically have high E-factors due to the generation of acidic waste and the need for excess reagents and quenching solutions. The use of this compound leads to a significantly lower E-factor, primarily because the main byproduct, cyclohexanol, can be recovered and reused.
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below to allow for a direct comparison of laboratory procedures.
Synthesis of Methyl N-Cyclohexyl-Carbamate using a Dialkyl Carbonate (Representative for this compound)
This protocol is adapted from a patented procedure for the synthesis of a carbamate using a dialkyl carbonate and is representative of the reaction conditions that can be used with this compound.
Materials:
-
Dimethyl Carbonate (as a representative dialkyl carbonate)
-
Stannous Chloride (catalyst)
Procedure:
-
In a suitable reactor, charge cyclohexylamine (1.0 mol), dimethyl carbonate (9.6 mol), and stannous chloride (0.075 mol).
-
Heat the reaction mixture to boiling temperature under atmospheric pressure and maintain for 6 hours.
-
During the reaction, a condensate containing methanol (B129727) is collected.
-
After the reaction period, the mixture is cooled. The resulting product mixture contains methyl N-cyclohexyl-carbamate, unreacted dimethyl carbonate, and the catalyst. The product can be isolated and purified using standard techniques such as distillation or chromatography.
Synthesis of 1,3-Diphenylurea using Phosgene
Warning: Phosgene is an extremely toxic gas. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.
Materials:
-
Phosgene
-
Sodium Carbonate (Soda Ash)
-
Water
Procedure:
-
Prepare an aqueous solution of sodium carbonate (380 g in 2500 g of water).
-
Add aniline (465 g) to the sodium carbonate solution with vigorous agitation.
-
Pass phosgene gas (270 g) into the mixture while maintaining vigorous agitation.
-
Control the reaction temperature below 40°C using a cooling water jacket.
-
The phosgenation is typically complete within 2.5 to 3.5 hours.
-
Filter the reaction mixture by suction and wash the solid product (diphenylurea) thoroughly with water.
-
Dry the product at approximately 100°C.
Synthesis of 1,3-Diphenylurea using Triphosgene
Warning: Triphosgene is a toxic solid that can release phosgene upon heating or contact with moisture. Handle with extreme caution in a fume hood.
Materials:
-
Aniline
-
Triphosgene
-
ETS-10 (a microporous titanosilicate, catalyst)
Procedure:
-
In a 100 ml reaction tube, combine aniline (0.93 g) and triphosgene (1.08 g).
-
Add 25 ml of acetonitrile and cool the mixture in an ice bath (0-5°C).
-
Monitor the reaction by TLC until completion (approximately 1 hour).
-
Add ETS-10 (0.09 g) to the reaction mixture and raise the temperature to 80°C, stirring continuously.
-
Monitor the reaction by TLC until completion (approximately 4 hours).
-
After cooling, separate the catalyst by centrifugation.
-
Evaporate the acetonitrile to obtain the solid diphenylurea product.[4]
Synthesis of a Urea Derivative using Carbonyldiimidazole (CDI)
Materials:
-
Amine (e.g., a primary or secondary amine)
-
Carbonyldiimidazole (CDI)
-
Activated Zinc metal (catalyst)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the amine (1 equivalent) in a suitable anhydrous solvent, add CDI (0.5 equivalents for symmetrical ureas).
-
Add activated zinc metal (0.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent. The product is then purified by standard methods.
Signaling Pathways and Experimental Workflows
To further illustrate the advantages of using this compound, the following diagrams, generated using Graphviz, depict the generalized reaction pathways and highlight the differences in waste generation.
References
- 1. ionike.com [ionike.com]
- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0391473A1 - Process for producing carbamates - Google Patents [patents.google.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. WO2003066580A1 - Process using a cyclic carbonate reactant - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Dicyclohexyl Carbonate: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of dicyclohexyl carbonate in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Hazard and Safety Summary
This compound is a stable organic compound that presents low acute toxicity. However, it is classified as harmful to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of all potential hazards.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:
-
Safety goggles
-
Chemical-resistant gloves (Nitrile or Neoprene)
-
Laboratory coat
Quantitative Data for Disposal Considerations
| Property | Value | Reference |
| CAS Number | 4427-97-8 | [2][3] |
| Molecular Formula | C₁₃H₂₂O₃ | [2] |
| Molecular Weight | 226.31 g/mol | [2] |
| Appearance | Solid | [4] |
| Water Solubility | Low | [1] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. For small quantities typically found in a laboratory setting, the following step-by-step procedure should be followed.
Experimental Protocol: Waste Collection and Storage
-
Segregation: Do not mix this compound waste with other chemical waste streams. Incompatible materials can lead to dangerous reactions.
-
Containerization:
-
Collect solid this compound waste in a dedicated, clean, and dry container made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).
-
Ensure the container is in good condition, with a secure, tightly-fitting lid to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the approximate quantity of waste.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
The storage area should be away from sources of ignition and incompatible materials.
-
Experimental Protocol: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for a prolonged period, contact your institution's EHS department to schedule a pickup.
-
Provide Information: Be prepared to provide the EHS department with all necessary information regarding the waste, including its composition and quantity.
-
Follow Institutional Procedures: Adhere to all institutional and local regulations for the final disposal of the hazardous waste.
Chemical Incompatibility
To prevent hazardous reactions, do not mix this compound waste with the following:
-
Strong Oxidizing Agents: [1] Contact can lead to vigorous and potentially dangerous reactions.
-
Strong Acids and Bases: While hydrolysis of carbonate esters can be a method of degradation, uncontrolled mixing with strong acids or bases in a waste container should be avoided due to the potential for rapid and exothermic reactions.
Spill Management
In the event of a spill of solid this compound:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the required personal protective equipment before attempting to clean the spill.
-
Containment: Carefully sweep the solid material to prevent further dispersal. Avoid creating dust.
-
Collection: Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
Navigating the Safe Handling of Dicyclohexyl Carbonate: A Guide for Laboratory Professionals
Immediate Safety and Handling
Chemical Identity and Physical Properties
| Property | Value |
| CAS Number | 4427-97-8 |
| Molecular Formula | C13H22O3 |
| Molecular Weight | 226.31 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid with a mild odor.[3] |
| Melting Point | 43-44 °C[2] |
| Boiling Point | 340.2 °C at 760 mmHg[2] |
| Solubility | Good solubility in organic solvents; less soluble in water.[3] |
Hazard Communication
Due to the lack of a specific Safety Data Sheet, a conservative approach to hazard assessment is crucial. Based on data for similar carbonate esters and dicyclohexyl compounds, the following potential hazards should be considered:
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Allergic Skin Reaction: Prolonged or repeated contact may cause skin sensitization.
-
Respiratory Irritation: Inhalation of mists or vapors may irritate the respiratory tract.
-
Reproductive Toxicity: Some dicyclohexyl compounds are suspected of damaging the unborn child.[4] This potential hazard should not be disregarded in the absence of specific data.
Personal Protective Equipment (PPE) Protocol
A robust PPE plan is the first line of defense against potential exposure. The following recommendations are based on a risk assessment for handling a potentially hazardous chemical for which complete toxicological data is unavailable.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing or aerosol generation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected for integrity before each use and disposed of after handling the chemical. For prolonged contact, consult the glove manufacturer's chemical resistance guide. |
| Body Protection | A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | All handling of Dicyclohexyl carbonate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a potential for generating aerosols or dust and a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. |
Operational and Disposal Plans
A clear, step-by-step plan for the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe workflow.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is accessible only to authorized personnel.
Handling and Use (Experimental Protocol):
-
Preparation:
-
Before starting any procedure, ensure that the chemical fume hood is functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have a spill kit readily accessible.
-
-
Procedure:
-
Conduct all transfers and manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.
-
Use appropriate laboratory equipment (e.g., glassware, stirrers) that is clean and dry.
-
Avoid direct contact with the skin, eyes, and clothing.
-
If heating is required, use a well-controlled heating mantle and monitor the temperature closely.
-
-
Post-Procedure:
-
Decontaminate all equipment that has come into contact with the chemical.
-
Properly seal and store any remaining this compound.
-
Clean the work area thoroughly.
-
Remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water.
-
Spill Management:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Protect: Don appropriate PPE before attempting to clean up the spill.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Clean-up: Carefully scoop up the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill clean-up materials, must be collected in a designated and properly labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program, following all local, state, and federal regulations.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
